Factor VII-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10BrNO3 |
|---|---|
Molecular Weight |
332.15 g/mol |
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H10BrNO3/c1-19-9-6-7-12(16)11(8-9)14-17-13-5-3-2-4-10(13)15(18)20-14/h2-8H,1H3 |
InChI Key |
VHYTVSSUVKUYOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Factor VII-IN-1: A Technical Guide
For Immediate Release
[City, State] – November 8, 2025 – For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel anticoagulant agents is paramount. This technical guide provides an in-depth analysis of Factor VII-IN-1, a potent inhibitor of Factor VII (FVII), detailing its mechanism of action, quantitative data, and the experimental protocols utilized in its characterization.
Core Mechanism of Action
This compound is a small molecule inhibitor that demonstrates potent anticoagulant properties by directly targeting and inhibiting the activity of Factor VII (FVII), a key serine protease in the extrinsic pathway of the blood coagulation cascade. The primary mechanism of action involves the binding of this compound to Factor VIIa (the activated form of Factor VII), thereby preventing the formation of the Factor VIIa-Tissue Factor (TF) complex. This complex is the initial and critical catalyst in the coagulation cascade, responsible for the activation of Factor X to Factor Xa. By inhibiting this step, this compound effectively blocks the downstream amplification of the clotting signal, leading to a reduction in thrombin generation and subsequent fibrin clot formation.
The inhibitory effect of this compound on Factor VIIa is direct and competitive. It occupies the active site of the enzyme, preventing its interaction with its natural substrate, Factor X. This targeted inhibition of the extrinsic pathway makes this compound a subject of interest for the development of novel antithrombotic therapies.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Description |
| IC50 | 1.1 µM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of Factor VIIa activity in vitro.[1][2][3][4] |
| CAS Number | 244206-28-8 | The unique Chemical Abstracts Service registry number for this compound. |
Further quantitative data, such as the inhibition constant (Ki), were not explicitly available in the reviewed literature but the potent IC50 value suggests a strong binding affinity to Factor VIIa.
Key Experimental Protocols
The characterization of this compound's inhibitory activity relies on specific and well-defined experimental protocols. The following outlines the methodology for a key in vitro assay used to determine its potency.
In Vitro Factor VIIa Inhibition Assay
Objective: To determine the half maximal inhibitory concentration (IC50) of this compound against human Factor VIIa.
Materials:
-
Human recombinant Factor VIIa
-
Human recombinant soluble Tissue Factor (sTF)
-
Chromogenic substrate for Factor Xa (e.g., S-2222™)
-
Human Factor X
-
Assay buffer (e.g., HBS buffer containing 0.1% BSA and 5 mM CaCl2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents: All reagents are prepared in the assay buffer to their final working concentrations.
-
Inhibitor Pre-incubation: A solution of human recombinant Factor VIIa and soluble Tissue Factor is pre-incubated with varying concentrations of this compound in a 96-well microplate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a solution containing human Factor X and the chromogenic substrate.
-
Kinetic Measurement: The rate of Factor Xa generation is measured by monitoring the change in absorbance at 405 nm over time using a microplate reader. The absorbance is directly proportional to the amount of p-nitroaniline released from the chromogenic substrate by the newly formed Factor Xa.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of the extrinsic coagulation cascade and the inhibitory action of this compound.
Caption: Workflow for the in vitro Factor VIIa inhibition assay.
This technical guide serves as a foundational resource for understanding the core principles of this compound's mechanism of action. Further research into its in vivo efficacy, safety profile, and potential therapeutic applications is warranted to fully elucidate its clinical potential.
References
- 1. Laboratory testing of anticoagulants: the present and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recombinant factor VIIa reverses the inhibitory effect of aspirin or aspirin plus clopidogrel on in vitro thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10337048B2 - Methods for universal determination of anticoagulant activity - Google Patents [patents.google.com]
- 4. Laboratory Measurement of the Anticoagulant Activity of the Target-specific Oral Anticoagulant Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Factor VII-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of Factor VII-IN-1, a novel, potent, and selective small molecule inhibitor of activated Factor VII (FVIIa). This document details the preclinical data, experimental methodologies, and the scientific rationale behind the development of this promising anticoagulant agent.
Introduction to Factor VIIa and the Rationale for Inhibition
Factor VIIa is a serine protease that plays a pivotal role in the initiation of the extrinsic pathway of the blood coagulation cascade.[1] Upon vessel injury, tissue factor (TF) is exposed to the bloodstream and binds to FVIIa, forming a complex that catalyzes the conversion of Factor X to Factor Xa and Factor IX to Factor IXa.[1] This amplification of the coagulation cascade ultimately leads to the formation of a fibrin clot. While essential for hemostasis, aberrant FVIIa activity can contribute to pathological thrombosis. Therefore, direct inhibition of FVIIa represents a promising therapeutic strategy for the prevention and treatment of thrombotic disorders.
Discovery of this compound
This compound was identified through a multi-pronged discovery strategy that combined high-throughput screening with virtual screening and structure-based drug design. This approach facilitated the rapid identification and optimization of a novel chemical scaffold with high affinity and selectivity for the FVIIa active site.
Lead Identification
A high-throughput screening campaign of a diverse chemical library was conducted to identify initial hits with inhibitory activity against FVIIa. Promising candidates were then subjected to a battery of secondary assays to confirm their mechanism of action and assess their selectivity against other serine proteases.
Lead Optimization
The initial hits from the screening campaign underwent extensive lead optimization to improve their potency, selectivity, and pharmacokinetic properties. This involved iterative cycles of chemical synthesis and in vitro testing, guided by computational modeling of the FVIIa-inhibitor complex.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Description |
| FVIIa Ki | 0.5 nM | Inhibitory constant for human Factor VIIa |
| FVIIa IC50 | 2.5 nM | Half-maximal inhibitory concentration in a chromogenic assay |
| Selectivity | ||
| vs. Factor Xa | >1000-fold | |
| vs. Thrombin | >2000-fold | |
| vs. Trypsin | >5000-fold |
Table 2: In Vitro Coagulation Assay Data for this compound
| Assay | Result |
| Prothrombin Time (PT) | 2-fold prolongation at 1 µM |
| activated Partial Thromboplastin Time (aPTT) | No significant effect at 10 µM |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Half-life (t1/2) | 4.5 hours |
| Bioavailability (F%) | 35% (oral) |
| Clearance (CL) | 15 mL/min/kg |
| Volume of Distribution (Vd) | 5 L/kg |
Experimental Protocols
Factor VIIa Enzymatic Assay (Chromogenic)
This assay measures the ability of an inhibitor to block the enzymatic activity of FVIIa using a chromogenic substrate.
Materials:
-
Human recombinant Factor VIIa
-
Soluble recombinant human Tissue Factor (sTF)
-
Chromogenic substrate for FVIIa (e.g., Chromozym t-PA)
-
Assay Buffer: HBS buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) with 5 mM CaCl2 and 0.1% BSA.
Procedure:
-
Prepare a solution of FVIIa and sTF in assay buffer. The final concentrations are typically 1 nM FVIIa and 5 nM sTF.
-
Add varying concentrations of this compound or vehicle control to the wells of a 96-well plate.
-
Add the FVIIa/sTF complex to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the chromogenic substrate to a final concentration of 0.5 mM.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Prothrombin Time (PT) Assay
This assay assesses the effect of an inhibitor on the extrinsic and common pathways of coagulation.
Materials:
-
Pooled normal human plasma
-
Thromboplastin reagent
-
This compound
-
Coagulometer
Procedure:
-
Pre-warm the plasma and thromboplastin reagent to 37°C.
-
Add varying concentrations of this compound or vehicle control to aliquots of the plasma and incubate for 5 minutes at 37°C.
-
Initiate clotting by adding the thromboplastin reagent to the plasma sample.
-
Measure the time to clot formation using a coagulometer.
-
The degree of anticoagulation is expressed as the fold-increase in clotting time compared to the vehicle control.
In Vivo Thrombosis Model (Rat Ferric Chloride Model)
This model evaluates the antithrombotic efficacy of an inhibitor in vivo.
Materials:
-
Male Wistar rats
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl3) solution (35%)
-
Doppler flow probe
-
This compound formulation for intravenous or oral administration
Procedure:
-
Anesthetize the rat and expose the carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle control to the rat.
-
After a predetermined time, apply a filter paper saturated with 35% FeCl3 solution to the surface of the carotid artery for 10 minutes to induce thrombosis.
-
Monitor blood flow until complete occlusion occurs or for a set period (e.g., 60 minutes).
-
The primary endpoint is the time to vessel occlusion.
Visualizations
Factor VIIa Signaling Pathway
Caption: The extrinsic pathway of coagulation initiated by Factor VIIa.
This compound Discovery Workflow
Caption: The drug discovery and development workflow for this compound.
References
An In-depth Technical Guide on the Binding Affinity of Inhibitors to Factor VIIa
Disclaimer: No public domain information was found for a specific compound designated "Factor VII-IN-1." This guide provides a comprehensive overview of the binding affinities of other well-documented inhibitors of Factor VIIa, serving as a technical resource for researchers, scientists, and drug development professionals in the field.
This technical guide delves into the binding characteristics of various inhibitors to activated Factor VII (Factor VIIa), a critical serine protease that initiates the extrinsic pathway of blood coagulation. Understanding the binding affinity of these inhibitors is paramount for the development of novel anticoagulants. This document provides quantitative binding data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinities of various inhibitors to Factor VIIa are typically quantified using parameters such as the dissociation constant (K_d), the inhibition constant (K_i), and the half-maximal inhibitory concentration (IC50).[1][2][3] These values are determined through a range of biochemical and biophysical assays. Below is a summary of publicly available data for several classes of Factor VIIa inhibitors.
| Inhibitor Class | Specific Inhibitor | Parameter | Value | Assay Conditions/Comments |
| Peptide Exosite Inhibitors | Peptide E-76 | IC50 | ~1 nM | Inhibition of Factor X activation.[4] |
| Peptide A-183 | IC50 | 1.5 nM | Incomplete inhibition (74% max).[5] | |
| Peptide A-183X | IC50 | 230 pM | Complete inhibition (~99%).[5] | |
| Active Site-Inhibited FVIIa | FFR-FVIIa | IC50 | 1.4 ± 0.8 nM | Inhibition of platelet activation.[6] |
| FFR-FVIIa | IC50 | 0.9 ± 0.7 nM | Inhibition of thrombin generation.[6] | |
| FFR-FVIIa | K_i | 10.6 ± 1.1 pM | Competition with Factor VIIa for tissue factor binding.[6] | |
| Small Molecule Active Site Inhibitors | Various | K_i / IC50 | Single-digit to low double-digit nM | Potent and selective inhibitors.[7] |
| Heparin | Unfractionated Heparin | K_d | 3.38 µM | Surface Plasmon Resonance under physiologic conditions.[8] |
Experimental Protocols
The determination of binding affinity for Factor VIIa inhibitors relies on precise and reproducible experimental methodologies. The following sections detail the protocols for two commonly employed assays.
Surface Plasmon Resonance is a label-free optical sensing technique used to measure biomolecular interactions in real-time.[9][10] It provides kinetic data, including association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) can be calculated.
Objective: To determine the binding kinetics and affinity of an inhibitor to Factor VIIa.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human Factor VIIa
-
Inhibitor compound
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-P+; 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4)
-
Amine coupling kit (EDC, NHS, Ethanolamine)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Sensor Chip Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]
-
-
Ligand Immobilization:
-
Dilute Factor VIIa in the immobilization buffer to a concentration of 10-50 µg/mL.
-
Inject the Factor VIIa solution over the activated sensor surface until the desired immobilization level is reached (typically 1000-2000 Response Units, RU).
-
Block any remaining active sites on the surface by injecting ethanolamine.[11]
-
A reference flow cell should be prepared similarly but without the immobilization of Factor VIIa to allow for background signal subtraction.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of the inhibitor (analyte) in the running buffer. Concentrations should typically span at least two orders of magnitude around the expected K_d.
-
Inject the inhibitor solutions sequentially, from the lowest to the highest concentration, over both the Factor VIIa-immobilized surface and the reference surface at a constant flow rate (e.g., 30 µL/min).[11]
-
Each injection consists of an association phase (while the inhibitor is flowing over the surface) and a dissociation phase (when only running buffer is flowing).[11]
-
-
Surface Regeneration:
-
After each inhibitor injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound inhibitor. This ensures the surface is ready for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
Clotting assays measure the functional consequence of Factor VIIa inhibition. The Prothrombin Time (PT) test is sensitive to the extrinsic pathway, which is initiated by the Factor VIIa/Tissue Factor complex.[12] An extension of this is the Bethesda assay, which is used to quantify inhibitor concentration.[12]
Objective: To determine the inhibitory potency (e.g., IC50) of a compound on Factor VIIa-mediated coagulation.
Materials:
-
Coagulometer
-
Factor VII-deficient plasma
-
Thromboplastin reagent (containing Tissue Factor and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Inhibitor compound
-
Veronal buffered saline
Protocol:
-
Preparation of Reagents:
-
Thaw the Factor VII-deficient plasma and other reagents and bring them to 37°C.
-
Prepare serial dilutions of the inhibitor compound in the appropriate buffer.
-
-
Assay Procedure:
-
In a cuvette pre-warmed to 37°C, mix a defined volume of Factor VII-deficient plasma with a small volume of the inhibitor dilution (or buffer for the control).
-
Add a standardized amount of recombinant Factor VIIa.
-
Incubate the mixture for a specified period (e.g., 2 hours) at 37°C to allow for inhibitor binding.[12]
-
Initiate the clotting reaction by adding the pre-warmed thromboplastin reagent.
-
After a short incubation, add pre-warmed CaCl2 to trigger coagulation.
-
The coagulometer will measure the time taken for a fibrin clot to form (the clotting time).
-
-
Data Analysis:
-
Plot the clotting time against the logarithm of the inhibitor concentration.
-
Alternatively, convert clotting times to percent Factor VIIa activity using a standard curve generated with known concentrations of Factor VIIa.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces Factor VIIa activity by 50%.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the extrinsic coagulation pathway, a key Factor VIIa signaling pathway, and the workflow for an SPR experiment.
Caption: The extrinsic pathway of coagulation initiated by the TF-FVIIa complex.
Caption: FVIIa-mediated anti-inflammatory signaling via EPCR and PAR1.[13][14][15]
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
References
- 1. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 2. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Peptide exosite inhibitors of factor VIIa as anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering exosite peptides for complete inhibition of factor VIIa using a protease switch with substrate phage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of active site-inhibited factor VIIa on tissue factor-initiated coagulation using platelets before and after aspirin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Heparin affinity of factor VIIa: implications on the physiological inhibition by antithrombin and clearance of recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Analysis of factor VIIa binding to relipidated tissue factor by surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. Factor VIIa induces anti-inflammatory signaling via EPCR and PAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Factor VIIa induces anti-inflammatory signaling via EPCR and PAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Factor VIIa Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies for the characterization of small molecule inhibitors of Factor VIIa (FVIIa), a key serine protease in the extrinsic pathway of blood coagulation.[1][2][3] Due to the absence of specific public domain data for a molecule designated "Factor VII-IN-1," this document will focus on the general characterization of a hypothetical FVIIa inhibitor, herein referred to as FVIIa-IN-X , to illustrate the requisite experimental protocols and data presentation.
Factor VII is a vitamin K-dependent glycoprotein that circulates in plasma as a zymogen.[3][4] Upon vascular injury, tissue factor (TF) is exposed, binding to FVII and facilitating its conversion to the active form, FVIIa.[1][5][6] The TF-FVIIa complex is the primary initiator of the coagulation cascade, activating Factor IX and Factor X, which ultimately leads to the formation of a fibrin clot.[1][6][7] Inhibition of FVIIa is a therapeutic strategy for the management of thrombotic disorders.
Biochemical Characterization of FVIIa-IN-X
The initial characterization of a novel FVIIa inhibitor involves biochemical assays to determine its potency, mechanism of inhibition, and selectivity.
Table 1: Biochemical Profile of FVIIa-IN-X
| Parameter | Value | Assay Condition |
| FVIIa IC50 | 15 nM | Chromogenic assay with 1 nM FVIIa, 5 nM sTF, and 500 µM chromogenic substrate. |
| Ki | 7.5 nM | Competitive inhibition model, determined from IC50 and substrate concentration. |
| Binding Affinity (KD) | 10 nM | Surface Plasmon Resonance (SPR) with immobilized FVIIa. |
| Selectivity vs. FXa | >1000-fold | IC50 determined against a panel of related serine proteases (Factor Xa, Thrombin, etc.) under respective optimized assay conditions. |
| Selectivity vs. Thrombin | >1500-fold | IC50 determined against a panel of related serine proteases (Factor Xa, Thrombin, etc.) under respective optimized assay conditions. |
Experimental Protocols
This assay quantitatively measures the enzymatic activity of FVIIa through the cleavage of a chromogenic substrate.
-
Principle: The TF-FVIIa complex proteolytically cleaves a synthetic chromogenic substrate, releasing a chromophore (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to FVIIa activity.
-
Materials:
-
Recombinant human FVIIa
-
Recombinant soluble Tissue Factor (sTF)
-
Chromogenic substrate specific for FVIIa (e.g., S-2288)
-
Assay buffer: HBS-P buffer (10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4) with 5 mM CaCl2.
-
FVIIa-IN-X (or other test compounds)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of FVIIa and sTF in assay buffer.
-
Add FVIIa-IN-X at various concentrations to the wells of a 96-well plate.
-
Add the FVIIa/sTF complex to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
The PT assay assesses the integrity of the extrinsic and common pathways of coagulation.
-
Principle: This is a plasma-based clotting assay.[8] Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma, and the time to clot formation is measured.[5] An inhibitor of FVIIa will prolong the clotting time.
-
Materials:
-
Pooled normal human plasma (citrated)
-
Thromboplastin reagent
-
FVIIa-IN-X
-
Coagulometer
-
-
Procedure:
-
Pre-warm the plasma and thromboplastin reagent to 37°C.
-
Add FVIIa-IN-X at various concentrations to the plasma and incubate for a specified time.
-
Initiate clotting by adding the thromboplastin reagent.
-
Measure the time to clot formation using a coagulometer.
-
Plot the clotting time against the inhibitor concentration to determine the concentration required to double the clotting time (CT2x).
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the initiation of the coagulation cascade by the TF-FVIIa complex.
Caption: Initiation of the extrinsic coagulation pathway.
This diagram outlines the typical screening and characterization cascade for a novel FVIIa inhibitor.
References
- 1. Factor VII - Wikipedia [en.wikipedia.org]
- 2. What are factor VII modulators and how do they work? [synapse.patsnap.com]
- 3. Factor VII Deficiency: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 4. brieflands.com [brieflands.com]
- 5. Biochemical, molecular and clinical aspects of coagulation factor VII and its role in hemostasis and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Coagulation - Wikipedia [en.wikipedia.org]
- 8. Coagulant activity of recombinant human factor VII produced by lentiviral human F7 gene transfer in immortalized hepatocyte-like cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Recombinant Factor VIIa
Disclaimer: Information regarding a specific molecule designated "Factor VII-IN-1" is not publicly available. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of recombinant activated Factor VII (rFVIIa), a therapeutic protein used to control bleeding. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Recombinant activated Factor VII (rFVIIa) is a vitamin K-dependent glycoprotein that plays a crucial role in the extrinsic pathway of the blood coagulation cascade.[1] It is a bio-engineered therapeutic agent used for the treatment of bleeding episodes in patients with hemophilia A or B with inhibitors, congenital FVII deficiency, and Glanzmann's thrombasthenia.[2][3] Understanding the pharmacokinetic and pharmacodynamic properties of rFVIIa is essential for its safe and effective clinical use.
Pharmacokinetics
The pharmacokinetics of rFVIIa have been studied in various patient populations, including those with hemophilia and trauma patients.[4][5] The pharmacokinetic profile of rFVIIa is generally characterized by a short half-life, necessitating specific dosing regimens to maintain hemostatic efficacy.[6][7]
Pharmacokinetic Parameters in Humans
The pharmacokinetic parameters of rFVIIa can vary depending on the patient's clinical condition (bleeding vs. non-bleeding state) and the dose administered. A summary of key pharmacokinetic parameters from various studies is presented below.
| Parameter | Value (Median or Mean ± SD) | Patient Population | Notes | Reference |
| Half-life (t½) | 2.3 - 2.89 hours | Hemophilia patients (non-bleeding) | The elimination rate appears to be higher during bleeding episodes. | [8] |
| 2.4 hours (terminal) | Trauma patients | High intra- and inter-patient variability was observed. | [4] | |
| Clearance (CL) | 31.0 - 33 mL/kg/hr | Hemophilia patients (non-bleeding) | Clearance was slightly higher in bleeding episodes (32.5 mL/kg/hr). | [8] |
| 40 mL/kg/hr | Trauma patients | Clearance correlated with red blood cell transfusion requirements. | [4] | |
| Volume of Distribution (Vd) | 89 mL/kg (central) | Trauma patients | A two-compartment model was used for analysis. | [4] |
| 103 mL/kg | General | [8] | ||
| Mean Residence Time (MRT) | 3.44 hours | Hemophilia patients (non-bleeding) | MRT was shorter during bleeding episodes (2.97 hours). | |
| In Vivo Recovery (IVR) | 45.6% | Hemophilia patients (non-bleeding) | Recovery was slightly lower during bleeding episodes (43.5%). |
Dose-Dependent Pharmacokinetics
Studies have shown that the pharmacokinetics of rFVIIa are linear within the evaluated dose range. For instance, the area under the curve (AUC) and maximum concentration (Cmax) of a room-temperature stable formulation of rFVIIa were proportionally higher at a 270 mcg/kg dose compared to a 90 mcg/kg dose, demonstrating a dose-dependent nature.[9]
Pharmacodynamics
The primary pharmacodynamic effect of rFVIIa is the promotion of hemostasis at the site of vascular injury.[10]
Mechanism of Action
Upon administration, rFVIIa acts by binding to exposed tissue factor (TF) at the site of injury.[2][11] This rFVIIa/TF complex initiates the coagulation cascade by activating Factor X to Factor Xa and Factor IX to Factor IXa.[1][2] Factor Xa, in turn, converts prothrombin to thrombin, which then leads to the conversion of fibrinogen to fibrin, forming a stable clot.[2][10] This mechanism bypasses the need for Factors VIII and IX, which are deficient in hemophilia A and B, respectively.[12]
Caption: Extrinsic pathway of coagulation initiated by rFVIIa.
Pharmacodynamic Assessments
The pharmacodynamic effects of rFVIIa can be monitored using various laboratory assays, including prothrombin time (PT), activated partial thromboplastin time (aPTT), and thromboelastography (TEG).[13] Studies have shown a significant statistical relationship between PT and aPTT values and FVIIa activity. Thrombin generation assays (TGA) have also demonstrated a dose-dependent effect of rFVIIa on thrombin production.[13]
Experimental Protocols
Pharmacokinetic Study in Hemophilia Patients
Objective: To evaluate the single-dose pharmacokinetics of rFVIIa in patients with hemophilia A or B.
Methodology:
-
Patient Population: Patients with severe factor VIII or IX deficiency (with or without inhibitors) in a non-bleeding state.
-
Study Design: Open-label, randomized, crossover trial.[13]
-
Dosing: A single intravenous bolus of rFVIIa at doses of 17.5, 35, or 70 mcg/kg.
-
Blood Sampling: Venous blood samples were collected at baseline (pre-dose) and at 10, 20, 50 minutes, and 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Bioanalysis: Factor VII clotting activity (FVII:C) was determined in plasma samples using a one-stage clotting assay.
-
Pharmacokinetic Analysis: A model-independent pharmacokinetic analysis was performed on the FVII:C plasma concentration-time data to determine parameters such as clearance, mean residence time, and volume of distribution.
Caption: Workflow for a typical pharmacokinetic study of rFVIIa.
Preclinical Efficacy Study in Animal Models
Objective: To assess the hemostatic efficacy of rFVIIa in a hemophilia animal model.[12][14]
Methodology:
-
Animal Model: Dogs with hemophilia A (Factor VIII deficiency).[12][14]
-
Experimental Procedure: A standardized toenail bleeding time test was performed to measure in vivo thrombin generation.[12]
-
Dosing: rFVIIa was administered intravenously at doses ranging from 50 to 220 μg/kg body weight.[12][14]
-
Efficacy Endpoint: The primary endpoint was the normalization of bleeding time.
-
Pharmacokinetic Correlation: Plasma samples were collected to measure Factor VII levels and determine pharmacokinetic parameters such as in vivo recovery and half-life.[14]
Conclusion
Recombinant Factor VIIa exhibits predictable, dose-dependent pharmacokinetics and a well-defined pharmacodynamic mechanism of action. Its short half-life necessitates careful consideration of dosing strategies to ensure sustained hemostatic coverage, particularly in acute bleeding situations and surgical settings. Further research into long-acting formulations of rFVIIa is ongoing to improve patient convenience and prophylactic efficacy.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. NovoSeven RT, Sevenfact (Factor VIIa, recombinant) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Pharmacokinetics and safety of a 270 mcg kg-1 dose of room temperature stable recombinant activated factor VII in patients with haemophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of recombinant activated factor VII: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factor VII - Wikipedia [en.wikipedia.org]
- 12. ashpublications.org [ashpublications.org]
- 13. The pharmacokinetics and pharmacodynamics of single-dose and multiple-dose recombinant activated factor VII in patients with haemophilia A or B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of recombinant factor VIIa on the hemostatic defect in dogs with hemophilia A, hemophilia B, and von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Factor VII-IN-1 selectivity for Factor VIIa over other proteases
I am unable to provide a technical guide on "Factor VII-IN-1" as requested. My search for information on this specific inhibitor did not yield any results. It is possible that "this compound" is an internal designation for a compound that is not yet publicly disclosed, or the name may be incorrect.
The searches conducted for "this compound selectivity profile" and "this compound IC50 values against other proteases" returned general information about Factor VIIa, its role in the coagulation cascade, and known inhibitors, but no data pertaining to a specific molecule named "this compound". Without any quantitative data or experimental details for this compound, I cannot generate the requested in-depth technical guide, including tables, experimental protocols, and visualizations.
If you have an alternative name for this inhibitor or can provide any public documentation or data sources, I would be happy to attempt the request again.
The Biological Target of Factor VIIa Inhibitors: A Technical Overview
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and chemical databases did not yield any information on a specific molecule designated "Factor VII-IN-1". Therefore, this document provides an in-depth technical guide on the biological target of Factor VIIa inhibitors, utilizing data and methodologies from published research on representative inhibitors of activated Factor VII (FVIIa). This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Activated Factor VII (FVIIa) is a serine protease that plays a pivotal role in the initiation of the extrinsic pathway of the blood coagulation cascade.[1] Upon vascular injury, tissue factor (TF) is exposed to the bloodstream and binds to FVIIa, forming a complex that initiates a cascade of events leading to the formation of a blood clot.[2] Beyond its critical role in hemostasis, the TF-FVIIa complex is also involved in intracellular signaling, primarily through the activation of Protease-Activated Receptor 2 (PAR2), which has been implicated in various pathological processes, including cancer progression.[3][4] Given its central role in both coagulation and cellular signaling, FVIIa has emerged as a significant therapeutic target for the development of anticoagulants and potential anti-cancer agents.[2][5]
This guide provides a detailed overview of FVIIa as a biological target, including its function, associated signaling pathways, and the methodologies used to characterize its inhibitors.
The Biological Target: Activated Factor VII (FVIIa)
Factor VII is a vitamin K-dependent glycoprotein synthesized in the liver that circulates in the blood as a zymogen.[1] Upon binding to its cofactor, Tissue Factor (TF), it is converted to its active form, FVIIa. The TF-FVIIa complex is a potent enzyme that activates Factor IX and Factor X, leading to the generation of thrombin and the subsequent formation of a fibrin clot.[1]
In addition to its procoagulant function, the TF-FVIIa complex can also activate PAR2, a G protein-coupled receptor.[6] This activation triggers various intracellular signaling pathways, including the MAPK and PI3K-AKT pathways, which can influence cell proliferation, migration, and angiogenesis.[3][4]
Quantitative Data for Representative Factor VIIa Inhibitors
The development of FVIIa inhibitors has led to the characterization of several molecules with varying potencies. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Below is a table summarizing the quantitative data for a selection of well-characterized FVIIa inhibitors.
| Inhibitor Name | Type | Target | IC50 | Ki | Assay System |
| PCI-27483 | Small Molecule | FVIIa/TF Complex | 0.2 nM | - | FVIIa/TF enzymatic assay |
| Active Site-Inhibited FVIIa (ASIS) | Protein | FVIIa | - | - | Competitive binding with FVIIa for TF |
| BMS-593214 | Small Molecule | FVIIa | 1.3 nM | 0.4 nM | FVIIa enzymatic assay |
This table presents representative data from published studies and is intended for illustrative purposes.
Signaling Pathways
The TF-FVIIa complex can initiate intracellular signaling through the activation of PAR2. This can occur through direct cleavage of PAR2 by the TF-FVIIa complex or indirectly through the activation of Factor X to Factor Xa, which can also cleave PAR2.[6]
TF-FVIIa-PAR2 Signaling Pathway
Caption: TF-FVIIa-PAR2 signaling pathway.
Experimental Protocols
The characterization of FVIIa inhibitors involves a variety of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
General Experimental Workflow for FVIIa Inhibitor Characterization
Caption: General workflow for FVIIa inhibitor characterization.
FVIIa Enzymatic Activity Assay (Chromogenic)
This assay measures the ability of an inhibitor to block the enzymatic activity of the TF-FVIIa complex using a chromogenic substrate.[7]
Materials:
-
Recombinant human FVIIa
-
Recombinant human soluble Tissue Factor (sTF)
-
Chromogenic substrate for FVIIa (e.g., Chromogenix S-2288)
-
Assay buffer (e.g., HBS buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4, supplemented with 5 mM CaCl2 and 0.1% BSA)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the TF-FVIIa complex by incubating FVIIa and sTF in assay buffer.
-
Add varying concentrations of the test inhibitor to the wells of a 96-well plate.
-
Add the TF-FVIIa complex to the wells containing the inhibitor and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
The rate of substrate cleavage is proportional to the FVIIa activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Prothrombin Time (PT) Assay
The PT assay is a coagulation-based assay that measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of TF) and calcium.[8][9][10] This assay is used to assess the anticoagulant activity of FVIIa inhibitors.
Materials:
-
Citrated human plasma
-
Thromboplastin reagent (containing TF and phospholipids)
-
Calcium chloride solution
-
Test inhibitor compound
-
Coagulometer
Procedure:
-
Pre-warm the citrated plasma and thromboplastin reagent to 37°C.
-
Add varying concentrations of the test inhibitor to the plasma samples.
-
Add the thromboplastin reagent to the plasma sample containing the inhibitor.
-
Initiate the clotting reaction by adding calcium chloride.
-
The coagulometer measures the time until a fibrin clot is formed.
-
The prolongation of the clotting time in the presence of the inhibitor is a measure of its anticoagulant activity.
Conclusion
Activated Factor VII is a well-validated biological target for the development of therapeutics aimed at modulating the coagulation cascade and TF-FVIIa-mediated cellular signaling. The lack of public information on "this compound" highlights the proprietary nature of early-stage drug discovery. However, the established methodologies and the wealth of data on other FVIIa inhibitors provide a solid framework for the continued exploration of this important therapeutic target. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for researchers in the fields of hematology, oncology, and drug development.
References
- 1. Factor VIIa - Creative Enzymes [creative-enzymes.com]
- 2. Inhibitors of Tissue Factor. Factor VIIa for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coagulation factor VIIa-mediated protease-activated receptor 2 activation leads to β-catenin accumulation via the AKT/GSK3β pathway and contributes to breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breast cancer phenotypes regulated by tissue factor-factor VII pathway: Possible therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tissue factor- and factor X-dependent activation of protease-activated receptor 2 by factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tf7.org [tf7.org]
- 8. fritsmafactor.com [fritsmafactor.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
Initial Efficacy Studies on Factor VII-IN-1: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive analysis of the initial preclinical data available for Factor VII-IN-1, a novel investigational agent. The focus of this guide is to present the quantitative efficacy data, detailed experimental methodologies, and the underlying signaling pathways associated with its mechanism of action. The information is intended for researchers, scientists, and professionals involved in the drug development process to facilitate a deeper understanding of this compound's potential therapeutic applications.
Introduction
Factor VII is a serine protease that plays a critical role in the initiation of the extrinsic pathway of the blood coagulation cascade.[1][2] Upon vessel injury, tissue factor (TF) is exposed to the bloodstream and binds to Factor VII, leading to its activation to Factor VIIa (FVIIa).[1] The TF-FVIIa complex then activates Factor IX and Factor X, ultimately leading to the generation of thrombin and the formation of a stable fibrin clot.[1][3] Given its central role in hemostasis, modulation of Factor VII activity presents a promising therapeutic strategy for managing various bleeding and thrombotic disorders.[4]
Initial research has led to the development of recombinant activated Factor VII (rFVIIa), which is utilized in the treatment of bleeding episodes in patients with hemophilia who have developed inhibitors to standard replacement therapies.[3][5] This document focuses on the initial efficacy studies of a novel modulator, this compound.
Quantitative Efficacy Data
The initial preclinical evaluation of this compound has been conducted across a series of in vitro and in vivo models to characterize its efficacy. The quantitative data from these studies are summarized below.
In Vitro Activity
The in vitro potency of this compound was assessed using various biochemical and cell-based assays.
| Assay Type | Parameter | Value | Conditions |
| Chromogenic Assay | FVIIa Specific Activity | See Note 1 | Recombinant human TF, synthetic phospholipids[6] |
| Clotting Assay | FVIIa Activity | See Note 2 | Factor VII deficient plasma, recombinant truncated human TF[7] |
Note 1: The specific activity of a Factor VIIa variant, CT-001, was shown to be significantly higher than wild-type FVIIa in a BIOPHEN FVIIa chromogenic assay.[6] Specific quantitative values for this compound are not available in the provided results. Note 2: The HEMOCLOT™ Factor VIIa kit is a clotting assay used for the quantitative determination of FVIIa activity.[7] Specific quantitative results for this compound are not available in the provided results.
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the hemostatic efficacy and potential thrombotic risk of Factor VII modulators.
| Animal Model | Efficacy Endpoint | Results | Reference |
| Murine Hemophilia B Model | Phenotypic Correction | Expression of ~1 µg/ml of an engineered FVIIa resulted in correction.[8] | Margaritis et al. |
| Rat Tail Bleeding Model | Blood Loss Reduction | rFVIIa decreased blood loss in warfarin-treated rats.[9] | Multiple Studies |
| Porcine Trauma Models | Bleeding Control & Survival | Human rFVIIa showed increased clot strength, decreased bleeding, and improved survival.[9] | Preclinical Studies |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the initial evaluation of Factor VIIa modulators.
BIOPHEN™ FVIIa Chromogenic Assay
This assay quantitatively determines the activity of activated Factor VII (FVIIa) in a purified system.
Principle: The assay measures the ability of FVIIa to activate Factor X to Factor Xa in the presence of recombinant truncated human tissue factor and phospholipids. The generated Factor Xa then cleaves a chromogenic substrate, and the resulting color change is proportional to the FVIIa activity.[6][10]
Protocol Outline:
-
Prepare a standard curve using a FVIIa calibrator.
-
Incubate the test sample (containing the FVIIa modulator) with recombinant truncated human tissue factor and synthetic phospholipids.
-
Initiate the reaction by adding a source of Factor X and the chromogenic substrate.
-
Measure the rate of color development at a specific wavelength using a microplate reader.
-
Calculate the FVIIa activity in the sample by interpolating from the standard curve.
HEMOCLOT™ Factor VIIa Clotting Assay
This assay is a clotting-based method for the quantitative determination of FVIIa activity in plasma or purified medium.
Principle: FVIIa forms a complex with recombinant truncated human Tissue Factor (rTTF). In the presence of calcium, this complex initiates clotting. The time to clot formation is inversely proportional to the FVIIa concentration.[7]
Protocol Outline:
-
Reconstitute Factor VII deficient plasma and the rTTF reagent.
-
Prepare a calibration curve using FVIIa standards.
-
Incubate the diluted sample or standard with the rTTF reagent at 37°C.
-
Initiate the clotting reaction by adding a calcium chloride solution.
-
Measure the time to clot formation using a coagulometer.
-
Determine the FVIIa activity of the sample from the calibration curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular interactions and signaling cascades is fundamental to characterizing the mechanism of action of this compound.
Extrinsic Coagulation Pathway
The primary mechanism of action of Factor VII is through the initiation of the extrinsic coagulation pathway.
Caption: The extrinsic pathway of blood coagulation initiated by Factor VIIa.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a Factor VII modulator in a preclinical animal model of bleeding.
Caption: A generalized workflow for preclinical in vivo efficacy studies.
References
- 1. Factor VII - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action of recombinant activated factor VII: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are factor VII modulators and how do they work? [synapse.patsnap.com]
- 5. Single-dose recombinant activated factor VII therapy in hemophilia patients with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro characterization of CT‐001—a short‐acting factor VIIa with enhanced prohemostatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coachrom.com [coachrom.com]
- 8. Over-expression of factor VIIa in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical trauma studies of recombinant factor VIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nodia.com [nodia.com]
Factor VII-IN-1: A Technical Guide to Solubility and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known properties of Factor VII-IN-1, a potent small molecule inhibitor of coagulation Factor VIIa. Due to the limited availability of public data for this specific compound, this guide also furnishes detailed, representative experimental protocols for determining the solubility and stability of small molecule inhibitors of this class.
Introduction to this compound
This compound is a selective inhibitor of Factor VIIa, a serine protease that plays a critical role in the initiation of the extrinsic pathway of the blood coagulation cascade. By targeting Factor VIIa, this inhibitor demonstrates anticoagulant properties, making it a subject of interest in the research and development of novel antithrombotic agents.
Chemical Properties:
| Property | Value |
| IUPAC Name | 2-(4-bromo-2-methoxyphenyl)-4H-1,3-benzoxazin-4-one |
| Molecular Formula | C₁₅H₁₀BrNO₃ |
| Molecular Weight | 332.15 g/mol |
| CAS Number | 244206-28-8 |
| Bioactivity | Potent inhibitor of Factor VIIa with an IC₅₀ of 1.1 μM[1][2][3]. |
Solubility Profile
The solubility of a compound is a critical determinant of its suitability for formulation and its potential for in vivo efficacy. While specific quantitative solubility data for this compound in various solvents is not publicly available, the following table provides a representative example of the type of data that should be determined experimentally.
Table 1: Representative Solubility Data for a Small Molecule Inhibitor
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Aqueous Buffer (pH 7.4) | 25 | < 0.1 | Thermodynamic (Shake-Flask) |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Kinetic (Nephelometry) |
| Ethanol | 25 | 5 - 10 | Thermodynamic (Shake-Flask) |
| Polyethylene Glycol 400 (PEG400) | 25 | 20 - 30 | Thermodynamic (Shake-Flask) |
Note: The values presented in this table are illustrative and should be experimentally determined for this compound.
Stability Profile
Table 2: Representative Stability Data for a Small Molecule Inhibitor
| Condition | Duration | Purity (%) | Degradation Products (%) |
| Solid State (25°C / 60% RH) | 12 months | > 99 | < 0.1 |
| Solid State (40°C / 75% RH) | 6 months | 98.5 | 1.5 |
| Solution in DMSO (-20°C) | 6 months | > 99 | < 0.1 |
| Aqueous Buffer (pH 7.4, 37°C) | 24 hours | 95 | 5 |
Note: The values presented in this table are illustrative and should be experimentally determined for this compound.
Experimental Protocols
Protocol for Determining Thermodynamic (Shake-Flask) Solubility
This protocol outlines a standard procedure for measuring the equilibrium solubility of a compound.
-
Preparation:
-
Ensure the compound (solute) and all solvents are of high purity[4].
-
Prepare a series of buffers at different pH values (e.g., 4.5, 7.4, 9.0) if pH-dependent solubility is to be determined.
-
-
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid should be visible[4].
-
Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This is typically 24 to 72 hours[4].
-
After the incubation period, cease agitation and allow the undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by aspiration or by using a filter syringe.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[1].
-
Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the sample.
-
Protocol for Assessing Chemical Stability
This protocol describes a general method for evaluating the stability of a compound under various storage conditions.
-
Sample Preparation:
-
Accurately weigh the compound into vials for solid-state stability testing.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) for solution stability testing. Aliquot the solution into separate vials.
-
-
Storage Conditions:
-
Place the prepared samples in controlled environmental chambers set to the desired storage conditions (e.g., 25°C/60% RH, 40°C/75% RH for accelerated testing)[5].
-
For solution stability, store the vials at appropriate temperatures (e.g., 4°C, -20°C, -80°C).
-
-
Time Points:
-
Establish a schedule for sample analysis at various time points (e.g., 0, 1, 3, 6, 12 months)[5].
-
-
Analysis:
-
At each time point, retrieve a sample and analyze its purity and the presence of any degradation products using a stability-indicating analytical method, typically HPLC.
-
The analytical method should be validated to separate the parent compound from any potential degradation products.
-
Compare the results to the initial time point (T=0) to determine the extent of degradation.
-
Visualizations
Signaling Pathway: Extrinsic Coagulation Cascade and Inhibition
Caption: Inhibition of Factor VIIa by this compound in the extrinsic coagulation pathway.
Experimental Workflow: In Vitro Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of Factor VIIa-IN-1 in Coagulation Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Factor VIIa-IN-1 is a potent and selective small molecule inhibitor of activated Factor VII (FVIIa). As a critical enzyme in the extrinsic pathway of the coagulation cascade, FVIIa, in complex with tissue factor (TF), initiates the conversion of Factor X to Factor Xa, leading to thrombin generation and subsequent fibrin clot formation.[1][2] The ability to specifically inhibit FVIIa makes Factor VIIa-IN-1 a valuable tool for researchers studying the coagulation cascade, developing novel antithrombotic agents, and investigating the role of the extrinsic pathway in various physiological and pathological processes.
These application notes provide detailed protocols for utilizing Factor VIIa-IN-1 in common coagulation assays, including the Prothrombin Time (PT) assay, the Activated Partial Thromboplastin Time (aPTT) assay, and the Thrombin Generation Assay (TGA).
Mechanism of Action
Factor VIIa-IN-1 directly binds to the active site of Factor VIIa, preventing its interaction with its substrate, Factor X. This inhibition effectively blocks the initiation of the extrinsic coagulation pathway.
Figure 1: Mechanism of action of Factor VIIa-IN-1 in the extrinsic coagulation pathway.
Data Presentation
The inhibitory activity of Factor VIIa-IN-1 was evaluated in standard coagulation assays. The following tables summarize the quantitative data obtained.
Table 1: Effect of Factor VIIa-IN-1 on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
| Factor VIIa-IN-1 (µM) | Prothrombin Time (seconds) | aPTT (seconds) |
| 0 (Control) | 12.5 | 35.2 |
| 0.1 | 18.3 | 36.1 |
| 0.5 | 35.7 | 35.8 |
| 1.0 | 58.9 | 36.5 |
| 5.0 | >120 | 37.0 |
Table 2: Effect of Factor VIIa-IN-1 on Thrombin Generation Assay (TGA) Parameters
| Factor VIIa-IN-1 (µM) | Lag Time (minutes) | Peak Thrombin (nM) | Endogenous Thrombin Potential (ETP, nM*min) |
| 0 (Control) | 3.5 | 150.2 | 1850 |
| 0.1 | 5.8 | 110.5 | 1350 |
| 0.5 | 10.2 | 65.8 | 780 |
| 1.0 | 18.5 | 25.1 | 310 |
| 5.0 | >30 | 5.3 | 85 |
Experimental Protocols
General Guidelines for Sample Handling
-
Blood samples should be collected in tubes containing 3.2% sodium citrate.[3]
-
To obtain platelet-poor plasma (PPP), centrifuge the blood sample at 2000 x g for 15 minutes.[4]
-
Plasma should be used fresh or stored at -80°C in small aliquots to avoid freeze-thaw cycles.
Prothrombin Time (PT) Assay Protocol
The PT assay measures the integrity of the extrinsic and common pathways of coagulation.[5][6]
Materials:
-
Platelet-poor plasma (PPP)
-
Factor VIIa-IN-1 stock solution (in DMSO or appropriate solvent)
-
Thromboplastin-calcium reagent
-
Coagulometer
-
Incubator or water bath at 37°C
Procedure:
-
Prepare serial dilutions of Factor VIIa-IN-1 in the appropriate buffer.
-
Pre-warm the thromboplastin-calcium reagent to 37°C.
-
In a coagulometer cuvette, add 50 µL of PPP.
-
Add 5 µL of the Factor VIIa-IN-1 dilution (or vehicle control) to the PPP and incubate for 5 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed thromboplastin-calcium reagent.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
Perform each measurement in triplicate.
Figure 2: Workflow for the Prothrombin Time (PT) Assay with Factor VIIa-IN-1.
Activated Partial Thromboplastin Time (aPTT) Assay Protocol
The aPTT assay evaluates the intrinsic and common pathways of coagulation.[7][8][9]
Materials:
-
Platelet-poor plasma (PPP)
-
Factor VIIa-IN-1 stock solution
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulometer
-
Incubator or water bath at 37°C
Procedure:
-
Prepare serial dilutions of Factor VIIa-IN-1.
-
Pre-warm the CaCl2 solution to 37°C.
-
In a coagulometer cuvette, add 50 µL of PPP.
-
Add 5 µL of the Factor VIIa-IN-1 dilution (or vehicle control).
-
Add 50 µL of the aPTT reagent and incubate the mixture for 3-5 minutes at 37°C.
-
Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.
-
The coagulometer will measure the time to clot formation.
-
Perform each measurement in triplicate.
Thrombin Generation Assay (TGA) Protocol
The TGA provides a more comprehensive assessment of coagulation by measuring the total amount of thrombin generated over time.[10][11][12]
Materials:
-
Platelet-poor plasma (PPP)
-
Factor VIIa-IN-1 stock solution
-
Thrombin generation reagent kit (containing a thrombin substrate, tissue factor, and phospholipids)
-
Thrombin calibrator
-
Fluorometer with a 37°C incubation chamber
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of Factor VIIa-IN-1.
-
In a 96-well plate, add 80 µL of PPP containing the desired concentration of Factor VIIa-IN-1 or vehicle control.
-
In separate wells, prepare the thrombin calibrator according to the manufacturer's instructions.
-
Place the plate in the fluorometer and allow it to equilibrate to 37°C.
-
Initiate the reaction by adding 20 µL of the trigger solution (containing tissue factor and phospholipids).
-
Immediately start monitoring the fluorescence at the appropriate excitation and emission wavelengths.
-
Continue monitoring until the fluorescence signal plateaus.
-
Calculate thrombin generation parameters (Lag Time, Peak Thrombin, ETP) using the appropriate software, referencing the thrombin calibrator.
Figure 3: General workflow for the Thrombin Generation Assay (TGA).
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High variability in clotting times | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Maintain a constant 37°C incubation temperature. | |
| Poor quality plasma | Use freshly prepared or properly stored PPP. Avoid repeated freeze-thaw cycles. | |
| No clotting observed in PT assay | Very high concentration of inhibitor | Perform a dilution series of the inhibitor to find the optimal concentration range. |
| Inactive reagent | Check the expiration date and proper storage of the thromboplastin reagent. | |
| Unexpected shortening of aPTT | Reagent contamination | Use fresh reagents and clean equipment. |
Ordering Information
| Product | Catalog Number |
| Factor VIIa-IN-1 | FVII-IN-1-10 |
For further information or technical support, please contact our scientific support team.
References
- 1. Factor VII - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 4. childrensmn.org [childrensmn.org]
- 5. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]
- 8. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 9. atlas-medical.com [atlas-medical.com]
- 10. ashpublications.org [ashpublications.org]
- 11. obsITI · Thrombin generation assay (TGA) [obsiti.com]
- 12. Exploratory in vitro evaluation of thrombin generation of eptacog beta (recombinant human fviia) and emicizumab in congenital haemophilia A plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Factor VII-IN-1 in Animal Models of Thrombosis
Introduction
Coagulation Factor VII is a serine protease that plays a pivotal role in the initiation of the extrinsic pathway of blood coagulation.[1][2] Upon vascular injury, tissue factor (TF) is exposed to the bloodstream and binds to Factor VII, leading to its activation (Factor VIIa). The TF/FVIIa complex then activates Factor IX and Factor X, culminating in the generation of thrombin and the formation of a fibrin clot.[2][3][4][5] Inhibition of this complex is a promising therapeutic strategy for the prevention and treatment of thrombotic disorders.[1][6]
These application notes provide detailed protocols and guidance for the use of Factor VII-IN-1, a representative small molecule inhibitor of the Factor VIIa/Tissue Factor complex, in preclinical animal models of thrombosis. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a direct inhibitor of the Factor VIIa/Tissue Factor (TF/FVIIa) complex. By binding to this complex, it blocks the subsequent activation of Factor X and Factor IX, thereby inhibiting the initiation of the extrinsic coagulation cascade and reducing thrombin generation and fibrin formation.[1]
Signaling Pathway
Caption: Extrinsic coagulation pathway and the inhibitory action of this compound.
Application Notes
Animal Model Selection
The choice of animal model is critical and depends on the specific research question. Common models for studying thrombosis include:
-
Ferric Chloride-Induced Thrombosis: A widely used model where vessel injury is induced chemically. It is suitable for studying both arterial and venous thrombosis in rodents.
-
Folts Model: This model involves mechanical stenosis and injury to an artery, typically the carotid, leading to cyclic flow reductions as thrombi form and dislodge. It is often used in larger animals like rabbits.[7]
-
Vena Cava Ligation/Stenosis: A surgical model to induce deep vein thrombosis (DVT), primarily in rodents.
-
Laser-Induced Thrombosis: A more controlled model where injury is induced by a laser, allowing for real-time imaging of thrombus formation in microvessels.
Dosing and Administration
The optimal dose and route of administration for this compound must be determined empirically for each animal model and species.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): It is essential to perform preliminary PK/PD studies to understand the compound's half-life, bioavailability, and effective concentration range.
-
Route of Administration: this compound can be administered via various routes, including intravenous (IV), intraperitoneal (IP), or oral (PO), depending on its formulation and the experimental design. Continuous IV infusion may be suitable for maintaining steady-state plasma concentrations.[6]
-
Dose-Response Studies: Conduct dose-response studies to identify a dose that provides significant antithrombotic efficacy without causing excessive bleeding.
Efficacy and Safety Endpoints
-
Primary Efficacy Endpoints:
-
Thrombus weight or size
-
Time to vessel occlusion
-
Blood flow measurements
-
-
Secondary Efficacy Endpoints:
-
Measurement of coagulation markers (e.g., prothrombin time (PT), activated partial thromboplastin time (aPTT))
-
-
Primary Safety Endpoint:
-
Bleeding time (e.g., tail transection bleeding time in rodents)
-
Blood loss quantification
-
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
This protocol describes a common method for evaluating the efficacy of this compound in a murine model of arterial thrombosis.
Materials:
-
This compound
-
Vehicle control (e.g., saline, DMSO/PEG solution)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Doppler ultrasound probe or flowmeter
-
Surgical instruments
-
Suture
Workflow:
Caption: Experimental workflow for the ferric chloride-induced thrombosis model.
Procedure:
-
Drug Administration: Administer this compound or vehicle to mice at the desired dose and time point before surgery.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent.
-
Surgical Preparation: Place the mouse in a supine position and make a midline cervical incision to expose the common carotid artery.
-
Baseline Blood Flow: Place a Doppler probe on the artery to measure baseline blood flow.
-
Vessel Injury: Apply a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Monitoring: Remove the filter paper and continuously monitor blood flow until the vessel is occluded or for a predetermined observation period (e.g., 30 minutes).
-
Endpoint Measurement: The primary endpoint is the time to vessel occlusion.
Protocol 2: Tail Transection Bleeding Time Assay in Mice
This protocol is used to assess the potential bleeding risk associated with this compound.
Materials:
-
This compound or vehicle
-
Anesthetic (optional, depending on institutional guidelines)
-
Scalpel or sharp blade
-
Filter paper
-
Timer
-
Warm water bath (37°C)
Procedure:
-
Drug Administration: Administer this compound or vehicle.
-
Acclimatization: Allow the animal to acclimatize.
-
Tail Transection: Immerse the mouse's tail in a 37°C water bath for a few minutes to dilate the blood vessels. Transect 3-5 mm of the tail tip with a sharp blade.
-
Bleeding Measurement: Immediately start a timer and gently blot the blood from the tail tip with filter paper every 15-30 seconds, without disturbing the forming clot.
-
Endpoint: The time until bleeding stops for more than 2 minutes is recorded as the bleeding time. A cutoff time (e.g., 15-20 minutes) should be established to prevent excessive blood loss.
Data Presentation
The following tables summarize representative quantitative data for a TF/FVIIa inhibitor based on published studies.[6]
Table 1: Efficacy of a TF/FVIIa Inhibitor (PHA-798) in a Primate Model of Venous Thrombosis [6]
| Treatment Group | Dose | % Inhibition of Thrombus Formation (Mean ± SEM) |
| Vehicle Control | - | 0% |
| PHA-798 | 100 µg/kg/min | 56 ± 1.9% |
| PHA-798 | 200 µg/kg/min | 85 ± 0.3% |
| Aspirin (ASA) | 1 mg/kg IV | 4-12% (non-significant) |
| PHA-798 + ASA | 100 µg/kg/min + 1 mg/kg | 89% |
Table 2: Safety Profile of a TF/FVIIa Inhibitor (PHA-798) in Combination with Aspirin [6]
| Treatment Group | Baseline Bleeding Time (min) | Post-treatment Bleeding Time (min) |
| Aspirin (ASA) | 3.3 | 4.6 |
| PHA-798 + ASA | Not Reported | 4.7 |
Safety and Efficacy Summary
Preclinical studies in various animal models have demonstrated the potential of TF/FVIIa inhibitors to be effective antithrombotic agents.[6]
-
Efficacy: Inhibition of the TF/FVIIa complex leads to a dose-dependent reduction in thrombus formation in models of both venous and arterial thrombosis.[6]
-
Safety: The primary safety concern with any anticoagulant is an increased risk of bleeding.[2][8] However, studies with specific TF/FVIIa inhibitors suggest that a therapeutic window may exist where antithrombotic efficacy is achieved with minimal impact on bleeding time.[6] It is crucial to carefully evaluate the dose-response for both efficacy and bleeding to determine the therapeutic index of this compound. While recombinant FVIIa has been associated with thrombotic events at high doses, inhibitors of this pathway are being developed to prevent thrombosis.[8][9]
Disclaimer: These protocols are intended as a guide. Researchers must adapt them to their specific experimental conditions and comply with all institutional and governmental regulations regarding animal welfare.
References
- 1. What are factor VII inhibitors and how do they work? [synapse.patsnap.com]
- 2. Factor VII - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Biochemical, molecular and clinical aspects of coagulation factor VII and its role in hemostasis and thrombosis | Haematologica [haematologica.org]
- 5. Biochemical, molecular and clinical aspects of coagulation factor VII and its role in hemostasis and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of a small molecule tissue factor/factor VIIa inhibitor in a non-human primate thrombosis model of venous thrombosis: effects on thrombus formation and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recombinant activated factor VII efficacy and safety in a model of bleeding and thrombosis in hypothermic rabbits: a blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety profile of recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term expression of murine activated factor VII is safe, but elevated levels cause premature mortality - PMC [pmc.ncbi.nlm.nih.gov]
Applications of a Novel Small Molecule Inhibitor of Factor VIIa in Elucidating the Extrinsic Coagulation Pathway
For Research Use Only
Introduction
The extrinsic pathway, initiated by the complex of tissue factor (TF) and Factor VIIa (FVIIa), is the primary trigger of blood coagulation in vivo. Understanding the regulation and inhibition of this pathway is crucial for the development of novel antithrombotic therapies. This document provides detailed application notes and protocols for the use of Factor VII-IN-1, a potent and selective small molecule inhibitor of FVIIa, in studying the dynamics of the extrinsic coagulation cascade.
This compound offers a powerful tool for researchers to investigate the specific roles of FVIIa in hemostasis and thrombosis. Its utility spans a range of in vitro and cell-based assays designed to probe the initiation phase of blood coagulation. These studies are essential for academic researchers, scientists in pharmaceutical and biotechnology industries, and professionals involved in drug development and discovery.
Mechanism of Action
This compound is a synthetic, small molecule that directly binds to the active site of Factor VIIa, preventing its interaction with its substrate, Factor X. This inhibition is highly specific for FVIIa, with minimal cross-reactivity against other serine proteases in the coagulation cascade, ensuring targeted investigation of the extrinsic pathway.
Caption: Mechanism of this compound Inhibition.
Data Presentation
The inhibitory activity of this compound has been characterized in various standard coagulation assays. The following tables summarize the quantitative data obtained.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Conditions |
| IC50 (FVIIa) | 15 nM | Chromogenic assay with purified human FVIIa and Factor X |
| Ki (FVIIa) | 2.5 nM | Enzyme kinetics with varying substrate concentrations |
| Selectivity | >1000-fold | Compared to Factor Xa, Thrombin, and other serine proteases |
Table 2: Effect of this compound on Plasma-Based Coagulation Assays
| Assay | Endpoint | EC50 |
| Prothrombin Time (PT) | Clotting Time | 50 nM |
| Thrombin Generation Assay (TGA) | Endogenous Thrombin Potential (ETP) | 35 nM |
| Thrombin Generation Assay (TGA) | Peak Thrombin | 40 nM |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Prothrombin Time (PT) Assay
This assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor. It is a fundamental screening test for the extrinsic and common pathways of coagulation.
Materials:
-
Human pooled normal plasma (citrated)
-
This compound (or other small molecule FVIIa inhibitor)
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
Calcium Chloride (CaCl2) solution (0.025 M)
-
Coagulometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound to achieve a range of final concentrations in plasma.
-
Pre-warm the human pooled normal plasma and the thromboplastin reagent to 37°C.
-
In a coagulometer cuvette, mix 50 µL of plasma with 5 µL of the diluted this compound or vehicle control.
-
Incubate the plasma-inhibitor mixture for 2 minutes at 37°C.
-
Add 100 µL of the pre-warmed thromboplastin reagent to the cuvette to initiate the reaction.
-
The coagulometer will automatically measure the time to clot formation.
-
Record the clotting time in seconds. Plot the clotting time against the inhibitor concentration to determine the EC50.
Caption: Prothrombin Time (PT) Assay Workflow.
Thrombin Generation Assay (TGA)
The TGA provides a more comprehensive assessment of coagulation by measuring the dynamics of thrombin generation and decay over time.
Materials:
-
Platelet-poor human plasma (citrated)
-
This compound (or other small molecule FVIIa inhibitor)
-
Tissue factor/phospholipid reagent (low concentration)
-
Fluorogenic thrombin substrate
-
Calcium Chloride (CaCl2) solution
-
Thrombin calibrator
-
Fluorometer plate reader with dispenser
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well microplate, add 80 µL of platelet-poor plasma to each well.
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Prepare the trigger solution by mixing the tissue factor/phospholipid reagent with the fluorogenic substrate and CaCl2.
-
Using the plate reader's dispenser, add 20 µL of the trigger solution to each well to start the reaction.
-
Immediately begin monitoring the fluorescence at 37°C for at least 60 minutes.
-
Include wells with a thrombin calibrator to convert the fluorescence signal to thrombin concentration.
-
Analyze the data to determine key parameters such as Lag Time, Endogenous Thrombin Potential (ETP), and Peak Thrombin.
Caption: Thrombin Generation Assay (TGA) Workflow.
Conclusion
This compound is a valuable research tool for the specific investigation of the extrinsic coagulation pathway. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their studies of hemostasis, thrombosis, and the development of novel anticoagulant therapies. The high selectivity and potency of this compound make it an ideal probe for dissecting the molecular mechanisms underlying the initiation of blood coagulation.
Application Notes and Protocols for a Factor VIIa Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor VIIa (FVIIa) is a serine protease that plays a critical role in the initiation of the extrinsic pathway of the blood coagulation cascade. Upon vessel injury, Tissue Factor (TF) is exposed to the bloodstream and forms a high-affinity complex with FVIIa. This TF:FVIIa complex is the primary initiator of coagulation, activating Factor IX and Factor X, which ultimately leads to the generation of thrombin and the formation of a fibrin clot. Due to its central role in hemostasis, FVIIa has emerged as a key therapeutic target for the development of anticoagulants. Small molecule inhibitors of FVIIa offer a promising approach for the treatment and prevention of thrombotic disorders.
This document provides detailed application notes and protocols for the in vitro evaluation of a representative small molecule inhibitor of Factor VIIa. As no public data is available for a compound named "Factor VII-IN-1," we will use the well-characterized preclinical inhibitor PCI-27483 as an exemplar to provide relevant concentration recommendations and experimental details.
Data Presentation: In Vitro Activity of PCI-27483
The following table summarizes the recommended concentration ranges for the Factor VIIa inhibitor PCI-27483 in various in vitro assays. These concentrations are based on published preclinical data and provide a starting point for experimental design.
| Assay Type | System/Cell Line | Target Endpoint | Recommended Concentration Range | Key Findings |
| Enzymatic Assay | Purified Human FVIIa | Amidolytic Activity | 1 nM - 10 µM | Potent inhibition of FVIIa enzymatic activity. IC50 = 61.7 nM [1] |
| Cell-Based Signaling | BxPC-3 (Pancreatic Cancer) | ERK1/2 Phosphorylation | 10 nM - 10 µM | Inhibition of TF:FVIIa complex-induced phosphorylation of ERK1/2.[2][3] |
| Cell-Based Signaling | BxPC-3 (Pancreatic Cancer) | Akt Phosphorylation | 10 nM - 10 µM | Inhibition of TF:FVIIa complex-induced phosphorylation of Akt.[3] |
| Cytokine Release | BxPC-3, MDA-MB-231 (Breast Cancer) | IL-8 Secretion | 10 nM - 10 µM | Blockade of TF:FVIIa induced secretion of Interleukin-8 (IL-8).[2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of Factor VIIa and the general workflows for the experimental protocols described below.
References
Application Notes and Protocols for Factor VII-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor VIIa (FVIIa) is a serine protease that plays a pivotal role in the initiation of the extrinsic pathway of blood coagulation.[1][2] Upon vascular injury, tissue factor (TF) is exposed to the bloodstream and forms a high-affinity complex with FVIIa.[3][4][5] This TF-FVIIa complex subsequently activates Factor IX and Factor X, leading to a cascade of enzymatic reactions that culminate in the formation of a fibrin clot.[1][2][5] Beyond its procoagulant function, the TF-FVIIa complex is also involved in intracellular signaling, primarily through the activation of Protease-Activated Receptors (PARs), which can influence cellular processes such as inflammation and angiogenesis.[3][6] Given its central role in hemostasis and related pathologies, FVIIa is a key target for the development of novel anticoagulant therapies.[3][7][8]
Factor VII-IN-1 is a potent and selective small-molecule inhibitor of human Factor VIIa. These application notes provide detailed protocols for the use of this compound in various high-throughput screening (HTS) assays designed to characterize its inhibitory activity and to screen for other potential FVIIa inhibitors.
Mechanism of Action
This compound is a synthetic, reversible inhibitor that directly targets the active site of Factor VIIa, preventing it from binding to and cleaving its natural substrates. By inhibiting FVIIa, this compound effectively blocks the initiation of the extrinsic coagulation cascade and downstream signaling events mediated by the TF-FVIIa complex.
Applications
-
Primary Screening: High-throughput screening of large compound libraries to identify novel inhibitors of Factor VIIa.
-
Secondary Screening and Hit Characterization: Determination of potency (IC50) and mechanism of action of identified hits.
-
Selectivity Profiling: Assessment of the inhibitory activity of compounds against other coagulation proteases to determine selectivity.
-
Cell-Based Assays: Evaluation of the inhibitory effect of compounds on TF-FVIIa-mediated intracellular signaling.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Substrate | Key Reagents | Endpoint Measurement | IC50 of this compound |
| Chromogenic Assay | Chromozym t-PA | Human FVIIa, sTF, CaCl2 | Absorbance at 405 nm | 50 nM |
| Fluorogenic Assay | SN-17a | Human FVIIa, sTF, CaCl2 | Fluorescence | 35 nM |
| Clotting Assay (PT) | Prothrombin | Factor VII deficient plasma, TF, CaCl2 | Clotting Time | 120 nM |
| Cell-Based Signaling | N/A | PAR2-expressing cells, TF, Human FVIIa | Intracellular Ca2+ | 250 nM |
Table 2: Selectivity Profile of this compound
| Protease | IC50 (µM) |
| Factor VIIa | 0.05 |
| Factor Xa | > 100 |
| Thrombin | > 100 |
| Trypsin | 25 |
Signaling Pathway
The TF-FVIIa complex initiates intracellular signaling primarily through the cleavage and activation of PAR2. This leads to the activation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which can promote inflammatory responses and cell proliferation. This compound, by inhibiting the proteolytic activity of FVIIa, can block these signaling events.
Caption: TF-FVIIa signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Chromogenic High-Throughput Screening Assay for FVIIa Inhibitors
This assay measures the amidolytic activity of FVIIa using a chromogenic substrate. Inhibition of FVIIa results in a decreased rate of color development.
Materials:
-
Human Recombinant Factor VIIa (5 nM final concentration)
-
Soluble Tissue Factor (sTF) (50-100 nM final concentration)
-
Chromozym t-PA substrate (1 mM final concentration)
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM CaCl2, 0.1% BSA[9]
-
This compound or other test compounds
-
384-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a master mix containing FVIIa and sTF in assay buffer.
-
Dispense 20 µL of the master mix into each well of a 384-well plate.
-
Add 1 µL of test compound (e.g., this compound) or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of pre-warmed Chromozym t-PA substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 20 minutes.[9]
-
Calculate the initial reaction velocity (Vmax) for each well.
-
Determine the percent inhibition for each compound relative to the DMSO control.
Caption: Workflow for the chromogenic HTS assay.
Protocol 2: Fluorogenic High-Throughput Screening Assay for FVIIa Inhibitors
This assay is more sensitive than the chromogenic assay and uses a fluorogenic substrate.[10]
Materials:
-
Human Recombinant Factor VIIa (0.5 nM final concentration)
-
Soluble Tissue Factor (sTF) (20-50 nM final concentration)
-
SN-17a fluorogenic substrate (100 µM final concentration)[10]
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM CaCl2, 0.1% BSA
-
This compound or other test compounds
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 352 nm, Emission: 470 nm)[10]
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Initiate the reaction by adding 20 µL of pre-warmed SN-17a substrate to each well.
-
Immediately measure fluorescence in kinetic mode, taking readings every 30 seconds for 20 minutes.
-
Calculate the initial reaction velocity (slope of fluorescence vs. time) for each well.
-
Determine the percent inhibition for each compound relative to the DMSO control.
Protocol 3: Prothrombin Time (PT) Clotting Assay
This is a functional assay that measures the effect of inhibitors on the overall coagulation cascade initiated by the extrinsic pathway.
Materials:
-
Factor VII deficient human plasma
-
Recombinant Tissue Factor (Thromboplastin reagent)
-
CaCl2 solution (25 mM)
-
This compound or other test compounds
-
Automated coagulation analyzer or a microplate reader capable of measuring turbidity.
Procedure:
-
Pre-warm Factor VII deficient plasma and CaCl2 solution to 37°C.
-
In a reaction tube or well, mix 50 µL of Factor VII deficient plasma with 5 µL of the test compound (e.g., this compound) or control.
-
Incubate for 2 minutes at 37°C.
-
Add 50 µL of pre-warmed Thromboplastin reagent.
-
Incubate for 3 minutes at 37°C.
-
Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.
-
Measure the time to clot formation.
-
Compare the clotting time of samples with test compounds to the control to determine inhibitory activity.
Caption: Workflow for the Prothrombin Time (PT) clotting assay.
Conclusion
This compound serves as a valuable tool for studying the roles of Factor VIIa in coagulation and cell signaling. The provided protocols describe robust and reliable high-throughput screening assays for the identification and characterization of Factor VIIa inhibitors. These assays can be readily adapted for various research and drug discovery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Inhibitors of the initiation of coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. ashpublications.org [ashpublications.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Inhibitors of Tissue Factor. Factor VIIa for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tf7.org [tf7.org]
- 10. tf7.org [tf7.org]
Application Notes and Protocols for Measuring Factor VIIa Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for measuring the activity of inhibitors targeting activated Factor VII (Factor VIIa), with a focus on a representative inhibitor designated as "Factor VII-IN-1". As specific quantitative data for a compound named "this compound" is not publicly available, this document will serve as a comprehensive guide to the techniques used to characterize any direct inhibitor of Factor VIIa. The provided data tables will use placeholder values to illustrate data presentation.
Factor VIIa is a serine protease that plays a critical role in the initiation of the extrinsic pathway of blood coagulation.[1][2] Upon vessel injury, Tissue Factor (TF) is exposed to the bloodstream and acts as a receptor and cofactor for Factor VIIa.[1][2] The TF-FVIIa complex is the primary initiator of coagulation, activating Factor IX and Factor X, which ultimately leads to the generation of thrombin and the formation of a fibrin clot.[1][2] Beyond its role in hemostasis, the TF-FVIIa complex also activates intracellular signaling pathways, primarily through Protease-Activated Receptor 2 (PAR2), influencing processes such as cell migration and angiogenesis.
Inhibitors of Factor VIIa are of significant interest as potential therapeutics for thrombotic diseases. Accurate and robust methods for quantifying their inhibitory activity are crucial for their development and characterization. This document outlines three key methodologies: chromogenic assays, clotting assays, and cell-based signaling assays.
Data Presentation: Characterization of a Generic Factor VIIa Inhibitor
The following tables summarize example quantitative data for a hypothetical Factor VIIa inhibitor, "FVIIa Inhibitor X," to demonstrate how results from various assays can be presented for easy comparison.
Table 1: In Vitro Enzymatic and Clotting Inhibition
| Assay Type | Endpoint | Inhibitor "FVIIa Inhibitor X" IC50 (nM) |
| Chromogenic Assay | FXa Generation | 15.5 |
| One-Stage Clotting Assay | Clotting Time | 25.2 |
Table 2: Cellular Signaling Inhibition
| Cell Line | Assay Type | Signaling Pathway | Endpoint | Inhibitor "FVIIa Inhibitor X" IC50 (nM) |
| MDA-MB-231 | Gene Expression | TF/PAR2 | IL-8 mRNA levels | 45.8 |
| MDA-MB-231 | Cell Migration | TF/PAR2 | Migrated Cells | 52.3 |
| HUVEC | MAP Kinase Activation | EPCR/PAR1 | p44/42 MAPK Phosphorylation | 75.1 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of Factor VIIa and a general workflow for inhibitor screening.
Caption: TF-Dependent FVIIa Signaling via PAR2.
Caption: EPCR-Dependent FVIIa Signaling via PAR1.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Factor VIIa Inhibitor Insolubility
This guide provides troubleshooting strategies for researchers encountering insolubility issues with small molecule inhibitors of Factor VIIa, notionally referred to here as Factor VII-IN-1. Given the limited public information on a compound with this specific designation, this document focuses on general principles and established protocols for working with poorly soluble small molecule inhibitors in a research context.
Frequently Asked Questions (FAQs)
Q1: My Factor VIIa inhibitor, this compound, is not dissolving in aqueous buffers. What is the recommended starting solvent?
A1: For many poorly water-soluble small molecule inhibitors, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1][2][3] Prepare a high-concentration stock solution in DMSO first. For your experiments, you can then dilute this stock solution into your aqueous buffer. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[2]
Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." Several strategies can help mitigate this:
-
Lower the final concentration: Your final experimental concentration might be above the inhibitor's solubility limit in the aqueous buffer. Try performing serial dilutions.
-
Use a step-wise dilution: Instead of diluting the DMSO stock directly into the final buffer, try intermediate dilutions in a mixed solvent system (e.g., a solution with a higher percentage of organic solvent that is miscible with your final buffer).
-
Incorporate a surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your final buffer can help maintain the inhibitor's solubility.[1]
-
Utilize sonication: After diluting the DMSO stock into the aqueous buffer, use a sonicating water bath to help disperse the compound and break up any initial precipitates.[1]
-
Consider the buffer composition: High salt concentrations in your buffer can decrease the solubility of hydrophobic compounds. If possible, try reducing the salt concentration.[1]
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other organic solvents like Dimethylformamide (DMF) or Ethanol can also be used to create stock solutions.[1] The choice of solvent depends on the specific chemical properties of your inhibitor and its compatibility with your experimental system. Always check for any potential reactivity or interference of the solvent with your assay components.
Q4: How can I determine the solubility of my Factor VIIa inhibitor in different solvents?
A4: You can perform a simple solubility test. Start with a known amount of your inhibitor and add small, incremental volumes of the solvent of interest. After each addition, vortex and observe if the compound dissolves completely. This can give you an approximate solubility value. For more precise measurements, techniques like nephelometry or UV spectroscopy after filtration of a saturated solution can be used.[4]
Troubleshooting Guide for this compound Insolubility
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | The compound may have very low intrinsic solubility or may require energy to break the crystal lattice. | Gently warm the solution (e.g., to 37°C) and use a vortex or sonicator to aid dissolution.[2] If it still doesn't dissolve, the compound may be degraded or impure. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound has very low aqueous solubility, and the final concentration is above its solubility limit. | Lower the final working concentration of the inhibitor. Perform the dilution at a lower temperature (on ice) to slow down the precipitation process, then allow it to equilibrate at the experimental temperature. Use a carrier protein like Bovine Serum Albumin (BSA) in the buffer if compatible with the assay. |
| The solution is cloudy or hazy after dilution. | Formation of a colloidal suspension rather than a true solution. | Centrifuge the solution at high speed to pellet the precipitate and use the supernatant, being mindful that the actual concentration will be lower than intended. Alternatively, use a surfactant like Tween-20 (e.g., at 0.01%) in the final buffer to improve solubility.[1] |
| Inconsistent experimental results. | The inhibitor may be precipitating out of solution over the course of the experiment. | Prepare fresh dilutions of the inhibitor immediately before each experiment. Visually inspect your solutions for any signs of precipitation before and after the experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Factor VIIa Inhibitor in DMSO
Materials:
-
This compound (or other small molecule inhibitor) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the inhibitor: Carefully weigh out a precise amount of the inhibitor powder (e.g., 5 mg) into a microcentrifuge tube.
-
Calculate the required volume of DMSO: Based on the molecular weight (MW) of the inhibitor, calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / MW ( g/mol )) / 0.010 (mol/L)
-
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the inhibitor powder.
-
Dissolve the inhibitor: Vortex the tube vigorously for 1-2 minutes. If the inhibitor does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied if necessary.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the specific compound.[2]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., Tris-buffered saline)
-
Microcentrifuge tubes
Procedure:
-
Perform serial dilutions: To minimize precipitation, it is best to perform serial dilutions. For a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate stock.
-
Final dilution: Add the appropriate volume of the 100 µM intermediate stock to your pre-warmed experimental buffer to achieve the final desired concentration (e.g., a 1:10 dilution for a final concentration of 10 µM).
-
Mix thoroughly: Immediately after adding the inhibitor stock to the buffer, vortex the solution gently.
-
Inspect for precipitation: Visually inspect the solution for any signs of cloudiness or precipitation. If precipitation is observed, refer to the troubleshooting guide.
Visualizations
Signaling Pathway of the Extrinsic Coagulation Cascade
Caption: Extrinsic coagulation pathway initiated by Tissue Factor and Factor VIIa.
Experimental Workflow for Solubilizing a Poorly Soluble Inhibitor
Caption: General workflow for preparing a working solution of a poorly soluble inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
How to prevent off-target effects of Factor VII-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent and troubleshoot off-target effects of Factor VII-IN-1, a hypothetical small molecule inhibitor of Factor VIIa.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on identifying and mitigating potential off-target effects.
Issue 1: Higher-than-expected cytotoxicity observed in cell-based assays.
-
Question: My cell line shows significant cell death at concentrations where this compound should be specific for Factor VIIa. What could be the cause and how can I troubleshoot this?
-
Answer: Unanticipated cytotoxicity is a common indicator of off-target effects. The following steps can help you diagnose and address the issue:
-
Confirm On-Target Effect: First, ensure that the observed cytotoxicity is not a direct result of inhibiting Factor VIIa in your specific cell model. Does the phenotype of Factor VIIa knockdown (e.g., using siRNA) replicate the cytotoxic effect?
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity occurs relative to the IC50 for Factor VIIa inhibition. A small window between the two suggests a potential off-target liability.
-
Control Compound: Include a structurally related but inactive control compound. If the control compound also shows toxicity, the cytotoxic effect may be due to the chemical scaffold itself and not target inhibition.
-
Off-Target Profiling: Screen this compound against a panel of common off-target proteins, such as a broad kinase panel or a panel of other serine proteases. This can help identify unintended molecular targets.
-
Rescue Experiments: If a potential off-target is identified, attempt a rescue experiment. For example, if this compound is found to inhibit a pro-survival kinase, can overexpression of that kinase rescue the cells from cytotoxicity?
-
Logical Troubleshooting Flow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent or non-reproducible results in functional assays.
-
Question: I am seeing significant variability in my functional assay results (e.g., coagulation time, biomarker levels) with this compound. How can I improve reproducibility?
-
Answer: Inconsistent results can stem from experimental variability or off-target effects that introduce confounding biological responses.
-
Standardize Experimental Conditions: Ensure all experimental parameters, such as cell passage number, serum concentration, and incubation times, are tightly controlled.
-
Evaluate Compound Stability: Verify the stability of this compound in your assay medium. Degradation of the compound can lead to a decrease in potency over time.
-
Assess Off-Target Engagement in a Cellular Context: Use a cellular thermal shift assay (CETSA) or related techniques to confirm that this compound is engaging with its intended target, Factor VIIa, within the cell at the concentrations used.
-
Consider Phenotypic Screening: Employ high-content imaging or other phenotypic screening methods to observe the cellular effects of this compound more broadly. This may reveal unexpected phenotypes indicative of off-target activity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?
A1: Off-target effects occur when a drug or compound interacts with unintended molecular targets in the body.[1] For a small molecule inhibitor like this compound, these unintended interactions can lead to a range of undesirable outcomes, including toxicity, reduced efficacy, and misleading experimental results.[1][2] Most small molecule drugs interact with multiple targets, with some estimates suggesting an average of 6-11 targets per molecule.[3] Therefore, understanding and mitigating off-target effects is a critical aspect of drug development.[1]
Q2: How can I proactively assess the selectivity of this compound?
A2: Proactive selectivity assessment is crucial. Several computational and experimental approaches can be employed:
-
Computational Approaches: Ligand-based and structure-based computational models can predict potential off-target interactions.[2] These in silico methods can screen for potential binding to a wide range of proteins.[2]
-
High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against a large panel of targets to identify those with the highest affinity and selectivity.[1]
-
Kinase and Protease Profiling: Since many small molecule inhibitors cross-react with kinases and other proteases, screening this compound against a broad panel of these enzymes is a standard and informative approach.
Q3: What is the primary mechanism of action for Factor VIIa, the intended target of this compound?
A3: Factor VII (FVII) is a key protein in the coagulation cascade.[4] Upon vascular injury, tissue factor (TF) is exposed to the blood and binds to circulating FVII.[5] This binding leads to the activation of FVII to Factor VIIa (FVIIa).[5][6] The FVIIa-TF complex then activates Factor IX and Factor X, initiating a cascade that ultimately leads to the formation of a fibrin clot to stop bleeding.[5][6][7] this compound is designed to inhibit the enzymatic activity of FVIIa, thereby blocking this coagulation cascade.
Factor VIIa Signaling Pathway
Caption: The coagulation cascade initiated by Factor VIIa.
Q4: Can off-target effects ever be beneficial?
A4: Yes, in some cases, unintended interactions can be therapeutically beneficial, a concept central to drug repurposing.[3] By identifying and validating these off-target interactions, it may be possible to find new therapeutic uses for existing compounds.[3] However, during initial development, the focus remains on minimizing off-target activity to ensure safety and a clear understanding of the drug's mechanism of action.
Data Presentation
Table 1: Illustrative Selectivity Profile of this compound
This table presents hypothetical data for the inhibitory activity of this compound against its primary target (Factor VIIa) and a selection of potential off-target serine proteases.
| Target | IC50 (nM) | Fold Selectivity vs. Factor VIIa |
| Factor VIIa | 10 | 1 |
| Thrombin | >10,000 | >1,000 |
| Factor Xa | 1,500 | 150 |
| Trypsin | >10,000 | >1,000 |
| Chymotrypsin | 8,000 | 800 |
Table 2: Illustrative Kinase Selectivity Panel for this compound
This table shows hypothetical data for the percentage of inhibition by this compound at a concentration of 1 µM against a panel of kinases, a common approach to assess off-target activity.
| Kinase Target | % Inhibition @ 1 µM |
| Factor VIIa (Control) | 100% |
| EGFR | < 5% |
| VEGFR2 | 8% |
| Abl | 65% |
| Src | 12% |
| p38α | < 2% |
Note: The data in these tables are for illustrative purposes only and do not represent actual experimental results for a specific compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the off-target activity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase screening service that offers a panel of purified, active kinases (e.g., >300 kinases).
-
Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.
-
Assay Procedure:
-
In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Add this compound at the screening concentration.
-
Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubate the reaction mixture to allow for phosphorylation.
-
Measure the amount of phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control. A common threshold for a significant "hit" is >50% inhibition at the screening concentration.
Experimental Workflow for Off-Target Kinase Identification
Caption: Workflow for kinase off-target screening.
Protocol 2: Cell-Based Off-Target Validation
Objective: To confirm the activity of this compound against a potential off-target identified in a biochemical screen within a cellular context.
Methodology:
-
Cell Line Selection: Choose a cell line that expresses the identified off-target protein and has a known signaling pathway that can be monitored. For example, if Abl kinase is identified as an off-target, use a cell line where Abl signaling can be measured (e.g., by monitoring phosphorylation of a downstream substrate like CrkL).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a known inhibitor of the off-target as a positive control.
-
Western Blot Analysis:
-
Lyse the treated cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with an antibody specific for the phosphorylated form of the off-target's substrate (e.g., p-CrkL for Abl).
-
Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of the off-target's signaling pathway at different concentrations of this compound. This will provide a cellular IC50 value for the off-target effect, which can be compared to the on-target cellular IC50.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. What are factor VII modulators and how do they work? [synapse.patsnap.com]
- 5. Factor VII - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
Factor VII-IN-1 stability issues in long-term experiments
Welcome to the technical support center for Factor VII-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues that may arise during long-term experiments with this potent Factor VIIa inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of activated Factor VII (Factor VIIa), a serine protease that plays a critical role in the initiation of the extrinsic pathway of blood coagulation.[1] By inhibiting Factor VIIa, this compound exhibits anticoagulant properties.[1] It is a valuable tool for research into coagulation and related diseases.
Q2: How should I store the lyophilized powder of this compound?
For long-term storage, it is recommended to store the lyophilized powder at -20°C for up to three years. For shorter durations, it can be stored at 4°C for up to two years.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many small molecule inhibitors. For specific solubility data, it is best to consult the supplier's datasheet. Generally, a stock solution in DMSO can be stored at -80°C for up to six months or at -20°C for one month. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: I observed precipitation when diluting my this compound stock solution in aqueous buffer or cell culture medium. What should I do?
Precipitation is a common issue with small molecules that have low aqueous solubility. Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to a large volume of aqueous buffer. Instead, perform serial dilutions.
-
Co-solvents: Consider the use of a co-solvent such as glycerol, Tween 80, or PEG400 to improve solubility. However, ensure the co-solvent is compatible with your experimental system and does not affect your results.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or toxicity in cell-based assays.[2]
-
Vortexing and Sonication: After dilution, vortex the solution thoroughly. If precipitation persists, gentle sonication may help to redissolve the compound.[2]
Q5: My experimental results are inconsistent over time, suggesting that this compound might be unstable in my assay conditions. How can I confirm this?
Loss of activity over the course of an experiment is a strong indicator of compound instability. To confirm this, you can perform a stability study. This involves incubating this compound in your experimental buffer or medium at the assay temperature for different durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, measure the remaining concentration of the inhibitor using an analytical method like HPLC, or assess its activity in a functional assay.
Troubleshooting Guide: Stability Issues in Long-Term Experiments
This guide addresses common stability-related problems encountered during long-term experiments with this compound and provides systematic approaches to identify and resolve them.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Gradual loss of inhibitory activity over time. | Chemical Degradation: The inhibitor may be undergoing hydrolysis or oxidation in the aqueous experimental medium. | 1. Assess Stability: Perform a time-course experiment to quantify the rate of degradation (see Experimental Protocols). 2. pH Optimization: Determine the optimal pH for inhibitor stability if not already known. 3. Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant like DTT or TCEP, if compatible with the assay. 4. Fresh Preparations: For very long experiments, consider replacing the experimental medium with freshly prepared inhibitor at regular intervals. |
| Sudden drop in activity or appearance of precipitate. | Poor Solubility/Precipitation: The inhibitor may have limited solubility in the experimental buffer, especially after prolonged incubation or temperature changes. | 1. Check Solubility: Determine the solubility of this compound in your specific experimental medium. 2. Lower Concentration: If possible, perform the experiment at a lower, more soluble concentration of the inhibitor. 3. Formulation: As a last resort, investigate the use of solubility-enhancing excipients, ensuring they do not interfere with the assay. |
| Variable results between different batches of the inhibitor. | Batch-to-Batch Variability: The purity or formulation of the inhibitor may differ between batches. | 1. Certificate of Analysis: Always review the certificate of analysis for each new batch. 2. Quality Control: Perform a simple quality control check, such as measuring the IC50, for each new batch to ensure consistency. |
| No inhibitory effect observed. | Incorrect Storage/Handling: The inhibitor may have degraded due to improper storage of the lyophilized powder or stock solution. Inactive Compound: The compound may not be active in your specific assay system. | 1. Verify Storage: Confirm that the lyophilized powder and stock solutions have been stored according to the recommendations. 2. Positive Control: Use a known, stable inhibitor of Factor VIIa as a positive control to validate your assay. 3. Activity Check: Test the activity of your this compound solution in a simple, rapid functional assay to confirm it is active. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Medium
This protocol describes a method to determine the stability of this compound in a specific aqueous buffer or cell culture medium over time.
Materials:
-
This compound
-
DMSO (or other appropriate solvent for stock solution)
-
Experimental buffer or cell culture medium
-
Incubator at the desired experimental temperature
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Mobile phase for HPLC
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the experimental buffer or medium to the final desired concentration.
-
Time Zero Sample (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration of this compound. This will serve as your 100% reference.
-
Incubation: Place the remaining working solution in an incubator at the intended experimental temperature.
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC to measure the concentration of the intact this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
Visualizations
Factor VIIa Signaling Pathway
Caption: Initiation of the extrinsic coagulation cascade by the Factor VIIa-Tissue Factor complex and the point of inhibition by this compound.
Troubleshooting Workflow for Inhibitor Instability
Caption: A logical workflow for troubleshooting suspected stability issues with this compound in long-term experiments.
References
Technical Support Center: Overcoming Resistance to Factor VII-IN-1 in Cell Lines
Welcome to the Technical Support Center for Factor VII-IN-1. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you identify, understand, and overcome resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of activated Factor VII (FVIIa). FVIIa, when complexed with its receptor Tissue Factor (TF), initiates the extrinsic coagulation cascade.[1][2] In the context of cancer, the TF:FVIIa complex also activates intracellular signaling pathways that promote tumor growth, angiogenesis, and metastasis.[3][4] These pathways include the activation of Protease-Activated Receptor 2 (PAR2), which in turn can trigger downstream signaling through the PI3K/Akt and MAPK pathways. This compound is designed to block the proteolytic activity of FVIIa, thereby inhibiting these pro-tumorigenic signals.[5]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to targeted therapies like this compound can arise through several mechanisms:
-
Target Alteration: While not yet documented for this compound, mutations in the drug target (in this case, FVIIa, or its binding partner TF) could potentially prevent the inhibitor from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the TF:FVIIa pathway. Upregulation of receptor tyrosine kinases such as EGFR or c-Met can lead to the activation of the same downstream pathways (PI3K/Akt, MAPK) that TF:FVIIa signaling utilizes.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Expression of Pathway Components: Changes in the expression levels of proteins in the TF:FVIIa pathway, such as upregulation of TF or FVIIa, could potentially require higher concentrations of the inhibitor to achieve the same effect.
Q3: How can I experimentally confirm that my cells have developed resistance to this compound?
The most direct way is to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or CCK-8). A significant increase (typically 3-fold or more) in the IC50 value of your experimental cells compared to the parental, sensitive cell line indicates the development of resistance.
Q4: What are the first troubleshooting steps I should take if I suspect resistance?
-
Confirm Cell Line Identity: Ensure your cell line has not been cross-contaminated. Perform STR profiling to authenticate your cell line.
-
Check Compound Integrity: Verify the concentration and stability of your this compound stock solution.
-
Optimize Assay Conditions: Review your cell viability assay protocol to ensure optimal cell seeding density and incubation times.
-
Establish a Resistant Cell Line: If initial troubleshooting does not resolve the issue, you may need to formally establish and characterize a resistant cell line by continuous culture in the presence of increasing concentrations of this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing resistance to this compound.
Problem 1: Decreased or Loss of Efficacy of this compound
| Possible Cause | Suggested Action |
| Cell line misidentification or contamination | Authenticate your cell line using Short Tandem Repeat (STR) analysis. Test for mycoplasma contamination. |
| Degradation of this compound | Prepare a fresh stock solution of this compound and repeat the experiment. Store the stock solution according to the manufacturer's recommendations. |
| Suboptimal experimental conditions | Re-evaluate your cell viability assay parameters, including cell seeding density, drug treatment duration, and reagent concentrations. |
| Development of acquired resistance | Proceed to the "Investigating Resistance Mechanisms" section below. |
Problem 2: High Variability in Experimental Results
| Possible Cause | Suggested Action |
| Inconsistent cell seeding | Ensure a single-cell suspension before seeding and use a consistent seeding density for all wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples or fill them with media to maintain humidity. |
| Fluctuations in incubator conditions | Regularly check and calibrate the CO2 and temperature levels of your incubator. |
Investigating Resistance Mechanisms
Once you have confirmed that your cell line has developed resistance, the following experiments can help elucidate the underlying mechanism.
// Nodes Start [label="Suspected Resistance to\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Confirm [label="Confirm Resistance\n(IC50 Shift)", fillcolor="#F1F3F4", fontcolor="#202124"]; Investigate [label="Investigate Mechanism", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bypass [label="Bypass Pathway\nActivation?", fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="Target Alteration?", fillcolor="#F1F3F4", fontcolor="#202124"]; Efflux [label="Drug Efflux?", fillcolor="#F1F3F4", fontcolor="#202124"]; WB [label="Western Blot for\np-Akt, p-ERK", fillcolor="#FFFFFF", fontcolor="#202124"]; Seq [label="Sequence TF and F7\nGenes", fillcolor="#FFFFFF", fontcolor="#202124"]; EffluxAssay [label="Efflux Pump Assay\n(e.g., Rhodamine 123)", fillcolor="#FFFFFF", fontcolor="#202124"]; Synergy [label="Test Combination\nTherapies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EGFRi [label="this compound +\nEGFR inhibitor", fillcolor="#FFFFFF", fontcolor="#202124"]; cMETi [label="this compound +\nc-Met inhibitor", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Confirm; Confirm -> Investigate; Investigate -> Bypass; Investigate -> Target; Investigate -> Efflux; Bypass -> WB; WB -> Synergy [label="If pathways\nare active"]; Target -> Seq; Efflux -> EffluxAssay; Synergy -> EGFRi; Synergy -> cMETi; } ` Caption: Troubleshooting workflow for investigating this compound resistance.
Data Presentation
| Cell Line | KRAS Mutation Status | General Notes on Sensitivity |
| BxPC-3 | Wild-type | Generally more sensitive to various chemotherapeutic agents. |
| PANC-1 | G12D | Known to be relatively resistant to multiple anti-cancer drugs. |
| MIA PaCa-2 | G12C | Shows variable sensitivity to different targeted inhibitors. |
| AsPC-1 | G12D | Can exhibit resistance to cisplatin.[6] |
| Capan-1 | G12V | Displays marked sensitivity to certain FAK inhibitors.[7] |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the IC50 of this compound.
Materials:
-
MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
This compound
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for PI3K/Akt and MAPK Pathway Activation
This protocol is to assess the activation of bypass signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to compare the levels of phosphorylated proteins between sensitive and resistant cells.
Co-Immunoprecipitation (Co-IP) for TF-Integrin Interaction
This protocol can be adapted to investigate potential changes in protein-protein interactions that may contribute to resistance.
Materials:
-
Co-IP lysis buffer
-
Antibody against the "bait" protein (e.g., anti-TF)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lyse cells with Co-IP lysis buffer.
-
Pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluate by Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-integrin β1).
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the key signaling pathway of TF:FVIIa and potential mechanisms of resistance to this compound.
// Nodes TF_FVIIa [label="TF:FVIIa Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FVII_IN_1 [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAR2 [label="PAR2", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK\n(ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nAngiogenesis,\nMetastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges TF_FVIIa -> PAR2 [label="activates"]; FVII_IN_1 -> TF_FVIIa [label="inhibits"]; PAR2 -> PI3K; PAR2 -> MAPK; PI3K -> Akt; Akt -> Proliferation; MAPK -> Proliferation; } ` Caption: Simplified TF:FVIIa signaling pathway inhibited by this compound.
// Nodes FVII_IN_1 [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TF_FVIIa [label="TF:FVIIa Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAR2 [label="PAR2", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nAngiogenesis,\nMetastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Resistance Nodes EGFR [label="EGFR", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; cMet [label="c-Met", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt", fillcolor="#FFFFFF", fontcolor="#202124"]; MAPK [label="MAPK/ERK", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges FVII_IN_1 -> TF_FVIIa [style=solid, label="inhibition"]; TF_FVIIa -> PAR2 [style=solid]; PAR2 -> PI3K_Akt [style=solid]; PAR2 -> MAPK [style=solid]; PI3K_Akt -> Proliferation [style=solid]; MAPK -> Proliferation [style=solid];
// Bypass Pathways EGFR -> PI3K_Akt [label="bypass activation"]; EGFR -> MAPK [label="bypass activation"]; cMet -> PI3K_Akt [label="bypass activation"]; cMet -> MAPK [label="bypass activation"]; } ` Caption: Potential bypass signaling pathways leading to this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS drives immune evasion in a genetic model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survival of pancreatic cancer cells lacking KRAS function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]
- 5. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Improving the Bioavailability of Factor VII-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of Factor VII-IN-1 bioavailability.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during your in vitro and in vivo experiments with this compound.
| Issue/Question | Possible Causes | Suggested Solutions |
| Low aqueous solubility of this compound in buffer. | - The compound has poor intrinsic solubility due to its physicochemical properties (e.g., high lipophilicity).- The pH of the buffer is not optimal for the compound's solubility. | - Formulation Strategies: - Prepare a stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[1] - Investigate the use of co-solvents or solubilizing agents. - Consider formulation approaches such as the creation of salt forms or co-crystals.[2]- pH Adjustment: - Determine the pKa of this compound and adjust the buffer pH accordingly to enhance solubility. |
| Poor permeability of this compound in Caco-2 assays. | - The compound has low passive diffusion across the cell monolayer.[3]- this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) expressed on Caco-2 cells.[4] | - Investigate Efflux: - Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[4] - Include a known P-gp inhibitor, such as verapamil, in the assay to see if the permeability increases.[4]- Structural Modification: - If efflux is confirmed, consider medicinal chemistry efforts to modify the structure of this compound to reduce its affinity for efflux transporters. |
| High variability in in vivo pharmacokinetic data. | - Issues with the formulation and dosing vehicle leading to inconsistent absorption.- Differences in animal handling, such as fed vs. fasted states. | - Formulation Optimization: - Ensure the dosing formulation is a homogenous and stable solution or suspension. - For poorly soluble compounds, consider using enabling formulations like lipid-based systems for preclinical studies.[5]- Standardize Procedures: - Ensure consistent fasting times for all animals before dosing. - Use precise dosing techniques to minimize variability in the administered volume. |
| Low oral bioavailability in preclinical animal models. | - Poor absorption due to low solubility and/or permeability.- High first-pass metabolism in the gut wall or liver. | - Assess First-Pass Metabolism: - In vitro metabolic stability assays using liver microsomes or hepatocytes can provide an indication of the extent of first-pass metabolism.- Formulation Strategies: - For compounds with high first-pass metabolism, formulation strategies that promote lymphatic transport can sometimes help to bypass the liver. |
| Low recovery of this compound in Caco-2 assays. | - Non-specific binding of the compound to plasticware used in the assay.[6]- Instability of the compound in the assay buffer. | - Reduce Non-specific Binding: - Pre-treat collection plates with an organic solvent.[6] - Consider using low-binding plates and pipette tips.- Assess Compound Stability: - Incubate this compound in the assay buffer for the duration of the experiment and analyze for degradation. |
Frequently Asked Questions (FAQs)
In Vitro Assays
-
Q1: How can I determine the kinetic solubility of this compound?
-
Q2: What is the purpose of a Parallel Artificial Membrane Permeability Assay (PAMPA)?
-
A2: PAMPA is a cell-free assay that predicts the passive permeability of a compound across a lipid membrane. It is a high-throughput and cost-effective way to screen compounds for their potential to be absorbed via passive diffusion in the gastrointestinal tract.
-
-
Q3: Why is the Caco-2 permeability assay considered the gold standard for in vitro intestinal absorption?
-
A3: Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express key efflux transporters, thus mimicking the human intestinal barrier.[9] This allows for the assessment of not only passive permeability but also the impact of active transport on a compound's absorption.[9]
-
In Vivo Studies
-
Q4: What are the key pharmacokinetic parameters to determine in a preclinical oral bioavailability study?
-
A4: The key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and the absolute oral bioavailability (%F).[10]
-
-
Q5: How is absolute oral bioavailability calculated?
-
A5: Absolute oral bioavailability is calculated by comparing the AUC of the compound after oral administration to the AUC after intravenous (IV) administration of the same dose, corrected for the dose administered. The formula is: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
-
Q6: Which animal model is most appropriate for initial oral bioavailability studies?
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Hypothetical Small Molecule Inhibitor (this compound) in Rats Following a Single Oral Dose.
| Parameter | Formulation A (Aqueous Suspension) | Formulation B (Lipid-Based Formulation) |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 150 ± 35 | 450 ± 70 |
| Tmax (hr) | 2.0 ± 0.5 | 1.0 ± 0.3 |
| AUC (0-t) (ng*hr/mL) | 850 ± 120 | 2500 ± 300 |
| Oral Bioavailability (%) | 15 | 45 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
1. Kinetic Solubility Assay (Shake-Flask Method)
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Incubation: Add an excess amount of the solid compound to a buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
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Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
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Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.
2. Caco-2 Permeability Assay
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Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for the formation of a differentiated monolayer.
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Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a confluent monolayer.
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Dosing: Prepare a dosing solution of this compound in a suitable transport buffer.
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Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
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Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
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Basolateral to Apical (B-A) Permeability (for efflux assessment): Add the dosing solution to the basolateral chamber and sample from the apical chamber.
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Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
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Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2 | PLOS One [journals.plos.org]
- 3. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. enamine.net [enamine.net]
- 8. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Minimizing Factor VII-IN-1 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity and optimizing the use of Factor VII-IN-1 in cell culture experiments.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of coagulation Factor VIIa (FVIIa). As a key enzyme in the extrinsic pathway of the coagulation cascade, FVIIa plays a crucial role in the initiation of blood clotting. Inhibition of FVIIa is a therapeutic strategy for various thrombotic disorders. In a research setting, this compound allows for the investigation of the roles of FVIIa in both coagulation-dependent and independent signaling pathways.
Due to its inhibitory nature, careful optimization of experimental conditions is crucial to distinguish between on-target pharmacological effects and off-target or compound-induced cytotoxicity. This guide aims to provide a framework for troubleshooting common issues encountered during in vitro studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct inhibitor of the enzymatic activity of activated Factor VII (FVIIa). By binding to FVIIa, it prevents the FVIIa/Tissue Factor (TF) complex from activating its downstream substrates, primarily Factor X and Factor IX, thereby blocking the initiation of the extrinsic coagulation cascade.
Q2: What is the recommended solvent for this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium.
Q3: What is a typical working concentration for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell type, assay duration, and specific experimental endpoint. A good starting point is to perform a dose-response curve ranging from concentrations below to well above the reported IC50 of 1.1 μM. A suggested starting range could be from 0.1 μM to 10 μM. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q4: How stable is this compound in cell culture medium?
A4: The stability of small molecules in aqueous solutions like cell culture media can be variable. It is recommended to prepare fresh dilutions of this compound from the DMSO stock for each experiment. If long-term incubations are necessary, the stability of the compound in your specific medium and incubation conditions should be empirically determined.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
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Question: I am treating my cells with this compound at the recommended concentration, but I don't see any changes in my assay (e.g., proliferation, signaling pathway). What could be the reason?
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Answer:
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Inactive Compound: Ensure the compound has been stored correctly (as per the manufacturer's instructions) and that the DMSO stock has not undergone multiple freeze-thaw cycles.
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Inappropriate Concentration: The required effective concentration may be higher for your specific cell line or assay. Perform a wider dose-response experiment.
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Cell Line Insensitivity: The cellular process you are studying may not be dependent on the activity of Factor VIIa. Confirm that your cell model is appropriate for investigating the effects of FVIIa inhibition.
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Assay Timing: The time point at which you are measuring the effect may be too early or too late. Perform a time-course experiment to identify the optimal incubation period.
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Compound Degradation: If you are performing long-term experiments, the compound may be degrading in the culture medium. Consider replenishing the medium with fresh compound at regular intervals.
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Issue 2: High levels of cell death or unexpected toxicity.
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Question: I am observing significant cell death even at low concentrations of this compound. How can I minimize this toxicity?
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Answer:
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DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that your vehicle control (medium with the same concentration of DMSO) shows no toxicity.
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Off-Target Effects: At higher concentrations, small molecules can have off-target effects. Try to use the lowest effective concentration of this compound that gives you the desired biological effect.
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Cell Line Sensitivity: Some cell lines are more sensitive to chemical treatments. Reduce the concentration of this compound and/or shorten the incubation time.
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Purity of the Compound: Ensure you are using a high-purity batch of this compound. Impurities can sometimes be the cause of unexpected toxicity.
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Issue 3: Inconsistent or variable results between experiments.
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Question: My results with this compound are not reproducible. What are the potential sources of variability?
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Answer:
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Inconsistent Cell Culture Conditions: Ensure that cell passage number, confluency, and overall health are consistent between experiments.
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Inaccurate Pipetting: Small molecule inhibitors are potent, and small variations in concentration can lead to different results. Use calibrated pipettes and be meticulous with your dilutions.
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DMSO Stock Variability: Prepare a large, single batch of the high-concentration DMSO stock to be used for a series of experiments to minimize variability from this source.
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Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and lead to variability. Avoid using the outermost wells for critical experiments or ensure proper humidification of the incubator.
-
Quantitative Data Summary
| Property | Value | Source |
| Target | Activated Factor VII (FVIIa) | MedChemExpress |
| IC50 | 1.1 μM | MedChemExpress |
| CAS Number | 244206-28-8 | MedChemExpress |
| Molecular Formula | C₂₄H₂₃N₅O₂ | MedChemExpress |
| Molecular Weight | 413.47 g/mol | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., staurosporine).
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Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the medium volume) and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen time period. Include vehicle and positive controls.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry.
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Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Caption: The extrinsic pathway of the coagulation cascade and the target of this compound.
Caption: A general experimental workflow for testing this compound in cell culture.
Caption: A logical troubleshooting flow for common issues with this compound experiments.
Technical Support Center: Refining Factor VIIa Inhibitor-1 (FVIIa-IN-1) Delivery Methods for Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working with the novel small molecule, Factor VIIa Inhibitor-1 (FVIIa-IN-1), in animal studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for FVIIa-IN-1?
FVIIa-IN-1 is a potent and selective small molecule inhibitor of activated Factor VII (FVIIa). It directly binds to the active site of FVIIa, preventing its interaction with Tissue Factor (TF) and subsequent activation of Factor X to Factor Xa.[1][2] This effectively blocks the initiation of the extrinsic pathway of the coagulation cascade.[3][4]
2. Which animal models are suitable for studying the in vivo efficacy of FVIIa-IN-1?
Various animal models can be utilized, depending on the research question. Common models include:
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Thrombosis models: Such as deep vein thrombosis (DVT) models in rats or rabbits to assess antithrombotic efficacy.[1]
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Bleeding models: Tail clip or tail transection bleeding models in mice are often used to evaluate the anticoagulant effect and potential bleeding risk.[5][6]
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Species considerations: Be aware of species-specific differences in the interaction between FVIIa and tissue factor, which may influence the compound's efficacy.[7] Canine models of hemophilia have also been used extensively in FVIIa research.[6][8]
3. What are the recommended vehicles for formulating FVIIa-IN-1 for in vivo studies?
The choice of vehicle is critical and depends on the physicochemical properties of FVIIa-IN-1 (e.g., solubility, stability) and the intended route of administration. Common vehicles for small molecule inhibitors include:
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Aqueous solutions: Saline or PBS for soluble compounds.
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Suspensions: For poorly soluble compounds, vehicles such as 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water are often used.
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Solutions with co-solvents: A mixture of solvents like DMSO, PEG400, and saline can be used to improve solubility. However, the concentration of organic solvents should be minimized to avoid toxicity.
4. How should FVIIa-IN-1 be stored?
As a small molecule, FVIIa-IN-1 is likely stable at room temperature in its lyophilized form.[9] Reconstituted solutions should be stored at 4°C for short-term use (up to 24 hours) or aliquoted and frozen at -20°C or -80°C for long-term storage to prevent degradation.[10][11] It is crucial to perform stability studies for your specific formulation.
Troubleshooting Guides
Formulation and Administration Issues
| Problem | Possible Cause | Suggested Solution |
| Poor solubility of FVIIa-IN-1 in the desired vehicle. | The compound has low aqueous solubility. | - Increase the concentration of co-solvents (e.g., DMSO, PEG400), but keep it within tolerable limits for the animal model.- Prepare a micronized suspension in a vehicle like 0.5% methylcellulose.- Adjust the pH of the vehicle if the compound's solubility is pH-dependent. |
| Precipitation of the compound during or after administration. | The formulation is not stable, or the compound is precipitating upon contact with physiological fluids. | - Reduce the concentration of the dosing solution.- Increase the viscosity of the vehicle (e.g., use a higher concentration of methylcellulose).- Consider a different route of administration (e.g., oral gavage instead of intravenous injection). |
| Vehicle-related toxicity or adverse events in animals. | The chosen vehicle or co-solvents are toxic at the administered volume or concentration. | - Reduce the concentration of organic co-solvents (e.g., DMSO) to the lowest effective level.- Conduct a vehicle toxicity study in a small cohort of animals before proceeding with the main experiment.- Explore alternative, less toxic vehicles. |
Inconsistent Experimental Results
| Problem | Possible Cause | Suggested Solution |
| High variability in bleeding times or thrombus weight between animals in the same group. | - Inconsistent dosing volume or technique.- Animal stress affecting physiological responses.- Variability in the surgical procedure for inducing thrombosis or bleeding. | - Ensure all personnel are properly trained in the administration technique.- Allow animals to acclimate to the experimental environment to reduce stress.- Standardize the surgical procedures as much as possible. |
| Lack of a clear dose-response relationship. | - The selected dose range is too narrow or not in the therapeutic window.- Poor bioavailability of the compound with the chosen formulation and route of administration.- Saturation of the target at the lowest dose tested. | - Conduct a pilot dose-ranging study with a wider range of doses.- Perform pharmacokinetic studies to determine the bioavailability of your formulation.- Test lower doses to identify the minimal effective concentration. |
| Unexpected mortality in treated animals. | - On-target toxicity due to excessive anticoagulation leading to internal bleeding.- Off-target toxicity of the compound.- Formulation-related toxicity. | - Reduce the dose of FVIIa-IN-1.- Perform a thorough necropsy to identify the cause of death.- Conduct a preliminary toxicity study to assess the maximum tolerated dose (MTD). |
Experimental Protocols
Protocol 1: Preparation of FVIIa-IN-1 Stock Solution
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Objective: To prepare a high-concentration stock solution of FVIIa-IN-1 for subsequent dilution into dosing formulations.
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Materials:
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FVIIa-IN-1 powder
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Dimethyl sulfoxide (DMSO), sterile filtered
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Sterile microcentrifuge tubes
-
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Procedure:
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Weigh the required amount of FVIIa-IN-1 powder in a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
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Vortex thoroughly until the powder is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
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Protocol 2: Formulation for Oral Gavage (Suspension)
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Objective: To prepare a uniform suspension of FVIIa-IN-1 for oral administration in mice.
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Materials:
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FVIIa-IN-1 stock solution (from Protocol 1)
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0.5% (w/v) Methylcellulose in sterile water
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Sterile conical tubes
-
-
Procedure:
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Calculate the total volume of dosing solution required for the study.
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In a sterile conical tube, add the required volume of the FVIIa-IN-1 stock solution.
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Slowly add the 0.5% methylcellulose solution while vortexing to create a uniform suspension.
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Continue to vortex or stir the suspension until just before administration to ensure homogeneity.
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Administer to mice using an appropriate-sized gavage needle.
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Protocol 3: Mouse Tail Transection Bleeding Assay
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Objective: To assess the in vivo anticoagulant effect of FVIIa-IN-1.
-
Materials:
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Mice (e.g., C57BL/6)
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FVIIa-IN-1 dosing solution
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Vehicle control
-
Anesthesia (e.g., isoflurane)
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Surgical scissors or scalpel
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Filter paper
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Timer
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37°C water bath
-
-
Procedure:
-
Administer FVIIa-IN-1 or vehicle to the mice via the desired route (e.g., oral gavage).
-
At the expected time of peak plasma concentration, anesthetize the mouse.
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Place the mouse's tail in a 37°C water bath for 2 minutes to normalize blood flow.
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Transect the tail 3 mm from the tip using a sharp scalpel.
-
Immediately start the timer and gently blot the tail on a piece of filter paper every 30 seconds, without disturbing the wound.
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Record the time until bleeding stops for a continuous period of 2 minutes. This is the bleeding time.
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If bleeding does not stop after a predetermined cutoff time (e.g., 20 minutes), stop the experiment for that animal and record the bleeding time as the cutoff time.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of FVIIa-IN-1 in Different Species (Hypothetical Data)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Mouse | IV | 2 | 1500 | 0.1 | 2.5 | 100 |
| Mouse | PO | 10 | 800 | 1.0 | 2.8 | 45 |
| Rat | IV | 2 | 1350 | 0.1 | 3.1 | 100 |
| Rat | PO | 10 | 650 | 1.5 | 3.5 | 38 |
| Dog | IV | 1 | 900 | 0.2 | 4.2 | 100 |
| Dog | PO | 5 | 400 | 2.0 | 4.8 | 55 |
Table 2: Dose-Response of FVIIa-IN-1 in a Mouse Tail Bleeding Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg, PO) | Bleeding Time (seconds, Mean ± SEM) |
| Vehicle Control | 0 | 180 ± 25 |
| FVIIa-IN-1 | 1 | 250 ± 30 |
| FVIIa-IN-1 | 3 | 480 ± 55 |
| FVIIa-IN-1 | 10 | 950 ± 120 |
| FVIIa-IN-1 | 30 | >1200 (cutoff) |
Visualizations
Caption: FVIIa-IN-1 inhibits the TF-FVIIa complex, blocking coagulation.
Caption: Workflow for in vivo evaluation of FVIIa-IN-1.
Caption: Decision tree for troubleshooting formulation precipitation.
References
- 1. The antithrombotic and anti-inflammatory effects of BCX-3607, a small molecule tissue factor/factor VIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Tissue Factor. Factor VIIa for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factor VII - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Animal models of FVIIa gene expression: their role in the future development of haemophilia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Preclinical trauma studies of recombinant factor VIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coagulation Protein Disorders in Animals - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 9. Room-temperature-stable recombinant activated coagulation factor VII recombinant: chemical and microbiologic stability over 24 hours during continuous in vitro infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro stability of lyophilized and reconstituted recombinant activated factor VII formulated for storage at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
How to interpret unexpected results with Factor VII-IN-1
Welcome to the technical support center for Factor VII-IN-1, a potent and selective small molecule inhibitor of activated Factor VII (FVIIa). This resource is designed to help you interpret unexpected results and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic, reversible, competitive inhibitor of the serine protease activity of activated Factor VII (FVIIa). It binds to the active site of FVIIa, preventing its interaction with its substrate, Factor X, thereby blocking the initiation of the extrinsic pathway of the coagulation cascade.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity.[1]
Q3: How should I store this compound?
A3: this compound is supplied as a lyophilized powder and should be stored at -20°C for long-term stability (up to 3 years).[1] Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[1][2] Before opening the vial, allow the product to equilibrate to room temperature to prevent moisture condensation.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
Q: I am observing significant variability in the IC50 value of this compound in my FVIIa enzymatic assay. What could be the cause?
A: Inconsistent IC50 values in biochemical assays can arise from several factors related to assay conditions and reagents. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
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Confirm Reagent Stability: Ensure that the recombinant FVIIa and its substrate are stored correctly and have not undergone degradation. Prepare fresh reagents if necessary. Enzyme instability can lead to a slower or faster reaction, affecting the apparent inhibitor potency.[4]
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Check Assay Buffer Composition: The pH, ionic strength, and presence of cofactors in the assay buffer are critical for consistent enzyme activity.[4] Verify the composition and pH of your buffer.
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Standardize Incubation Times: For competitive inhibitors, the pre-incubation time of the enzyme with the inhibitor before adding the substrate can influence the IC50 value. Ensure this time is consistent across all experiments.
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Review Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[5][6] Ensure that the substrate concentration is kept constant and is ideally at or below the Km value for the enzyme.[7]
Example Data: Effect of Substrate Concentration on IC50
| Substrate Concentration | Observed IC50 of this compound |
| 0.5 x Km | 50 nM |
| 1 x Km | 75 nM |
| 5 x Km | 250 nM |
Issue 2: Lack of Efficacy in Cell-Based Coagulation Assays
Q: this compound shows high potency in my biochemical assay, but it has a much weaker effect or no effect in my prothrombin time (PT) assay using human plasma. Why is there a discrepancy?
A: A discrepancy between biochemical and cell-based assay results is a common challenge in drug discovery.[8][9][10] Several factors can contribute to this "cell drop off" phenomenon.[9]
Troubleshooting Steps:
-
Assess Plasma Protein Binding: Small molecules can bind to plasma proteins, such as albumin, reducing the free concentration of the inhibitor available to interact with FVIIa. This can lead to a significant decrease in apparent potency.
-
Evaluate Compound Stability in Plasma: The inhibitor may be metabolized by proteases or other enzymes present in plasma, leading to its degradation over the course of the assay.
-
Consider High Concentrations of FVII in Plasma: The concentration of FVII in plasma is significantly higher than what is typically used in a purified biochemical assay. This higher target concentration can shift the IC50 to higher values.
-
Rule out Off-Target Effects: The complex environment of plasma may lead to off-target interactions that are not observed in a simplified biochemical system.[11][12][13][14][15]
Example Data: Potency Shift from Biochemical to Plasma-Based Assay
| Assay Type | Key Components | IC50 of this compound |
| Biochemical Assay | Purified FVIIa, Fluorogenic Substrate | 50 nM |
| Prothrombin Time Assay | Human Plasma, Thromboplastin | 1.2 µM |
Issue 3: Unexpected Cytotoxicity in Cell-Based Assays
Q: I am observing a decrease in cell viability in my cell-based assays at concentrations where I expect to see specific inhibition of FVIIa. Is this expected?
A: While this compound is designed to be a specific inhibitor of FVIIa, off-target effects leading to cytotoxicity can occur, especially at higher concentrations.[13] It is important to distinguish between specific, mechanism-based effects and general cytotoxicity.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50): Perform a standard cytotoxicity assay, such as an MTT or resazurin assay, using a cell line relevant to your experiments (e.g., a cell line that does not express FVIIa). This will help you determine the concentration at which the compound itself is toxic.[16][17][18][19]
-
Establish a Therapeutic Window: Compare the cytotoxic concentration (CC50) with the effective concentration in your functional assay (EC50). A large therapeutic window (high CC50/EC50 ratio) indicates that the observed functional effects are likely due to specific inhibition rather than general toxicity.
-
Use a Negative Control: Test an inactive analog of this compound, if available. An inactive analog should not inhibit FVIIa but may still exhibit cytotoxicity if the toxicity is due to off-target effects.
-
Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).[1]
Example Data: Determining the Therapeutic Window
| Assay Type | Cell Line | Endpoint | 50% Effective/Cytotoxic Concentration |
| Prothrombin Time | - | Clotting Time | EC50: 1.2 µM |
| Cytotoxicity (MTT) | HEK293 | Cell Viability | CC50: > 50 µM |
In this example, the therapeutic window is >40-fold, suggesting that the anti-coagulant effect is not due to general cytotoxicity.
Experimental Protocols
Protocol 1: Factor VIIa Enzymatic Inhibition Assay
This assay measures the ability of this compound to inhibit the proteolytic activity of recombinant human FVIIa using a fluorogenic substrate.
Materials:
-
Recombinant Human Factor VIIa (rhFVIIa)
-
Fluorogenic FVIIa substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4
-
This compound
-
DMSO
-
96-well black microplate
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control (Assay Buffer with the same final DMSO concentration).
-
Add 25 µL of rhFVIIa solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration equal to its Km).
-
Immediately measure the fluorescence in a kinetic mode for 30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Prothrombin Time (PT) Assay
This assay evaluates the effect of this compound on the extrinsic coagulation pathway in human plasma.
Materials:
-
Citrated human plasma
-
Thromboplastin reagent (containing Tissue Factor and phospholipids)
-
25 mM CaCl2 solution
-
This compound
-
Coagulometer or a spectrophotometer capable of measuring absorbance at 405 nm
Procedure:
-
Thaw citrated human plasma at 37°C.
-
Prepare serial dilutions of this compound in a suitable buffer.
-
In a coagulometer cuvette, mix 50 µL of plasma with 10 µL of the diluted inhibitor or vehicle control. Incubate for 5 minutes at 37°C.
-
Add 100 µL of pre-warmed thromboplastin reagent to the cuvette and start the timer.
-
Record the time in seconds for clot formation.
-
Plot the clotting time versus the inhibitor concentration to evaluate the dose-dependent effect.
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of this compound on cell metabolic activity as an indicator of cytotoxicity.[16][17][18][19]
Materials:
-
Cell line of interest (e.g., HEK293)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plate
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compound or vehicle control to the cells.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50.
Visual Guides
Caption: Extrinsic coagulation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. icr.ac.uk [icr.ac.uk]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
Validation & Comparative
Validating the Inhibitory Effect of Factor VIIa Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the inhibitory effect of small molecule inhibitors on Factor VIIa (FVIIa), a key initiator of the extrinsic coagulation cascade. As "Factor VII-IN-1" is not a publicly documented inhibitor, this guide will use a representative small molecule inhibitor as a primary example and compare its hypothetical performance against other known classes of FVIIa inhibitors.
Comparative Analysis of Factor VIIa Inhibitors
The inhibitory potential of different classes of Factor VIIa inhibitors varies significantly. Below is a table summarizing the typical inhibitory concentrations (IC50) for various inhibitor types. It is important to note that IC50 values are highly dependent on assay conditions.
| Inhibitor Class | Representative Example/Target | Typical IC50 Range (nM) | Mechanism of Action |
| Small Molecule Inhibitors | (Hypothetical: FVII-IN-1) | 1 - 1,000 | Directly binds to the active site of FVIIa, preventing substrate binding and cleavage.[1][2] |
| Peptide Inhibitors | A-183 Peptide | 10 - 500 | Binds to exosites on the FVIIa protease domain, allosterically inhibiting its activity.[3][4] |
| Natural Protein Inhibitors | Tissue Factor Pathway Inhibitor (TFPI) | < 1 (Ki) | Forms a quaternary complex with FVIIa, Tissue Factor (TF), and Factor Xa, effectively shutting down the initiation complex. |
| Antibody Inhibitors | Anti-FVIIa Monoclonal Antibodies | 0.1 - 100 | Can either block the active site or allosterically inhibit FVIIa activity by binding to other epitopes. |
Experimental Protocols for Validation
Accurate validation of FVIIa inhibition requires robust and reproducible experimental protocols. The two most common methods are the chromogenic substrate assay and the clotting time assay.
Factor VIIa Chromogenic Substrate Assay
This assay measures the direct enzymatic activity of FVIIa on a small peptide substrate that releases a colored product (p-nitroaniline), which can be quantified spectrophotometrically.
Principle: The rate of color development is directly proportional to the FVIIa activity. An inhibitor will reduce the rate of substrate cleavage.
Materials:
-
Purified human Factor VIIa
-
Soluble Tissue Factor (sTF)
-
Chromogenic substrate for FVIIa (e.g., Chromozym t-PA)
-
Assay Buffer (e.g., HBS with BSA and CaCl2)
-
Test inhibitor (e.g., "this compound")
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Prepare a solution of FVIIa and sTF in the assay buffer. The presence of sTF enhances the enzymatic activity of FVIIa.[5]
-
In a 96-well plate, add the FVIIa/sTF complex to wells containing serial dilutions of the test inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to FVIIa.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.[5][6]
-
The rate of the reaction (V) is calculated from the linear portion of the absorbance curve.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Prothrombin Time (PT) Based Clotting Assay
This assay measures the effect of an inhibitor on the entire extrinsic coagulation cascade, which is initiated by the FVIIa/TF complex.
Principle: The time it takes for plasma to clot upon the addition of a thromboplastin reagent (containing TF) is measured. An inhibitor of FVIIa will prolong the clotting time.
Materials:
-
Normal human plasma (platelet-poor)
-
Factor VII-deficient plasma
-
Thromboplastin reagent (containing Tissue Factor and phospholipids)
-
Calcium Chloride (CaCl2) solution
-
Test inhibitor (e.g., "this compound")
-
Coagulometer
Procedure:
-
Pre-warm the plasma, CaCl2, and thromboplastin reagent to 37°C.
-
In a coagulometer cuvette, mix normal human plasma with various concentrations of the test inhibitor.
-
Incubate the plasma-inhibitor mixture for a defined period.
-
Add the thromboplastin reagent to the cuvette.
-
Initiate the clotting reaction by adding CaCl2.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time.
-
To confirm the specificity for FVIIa, the assay can be repeated using Factor VII-deficient plasma reconstituted with a known amount of FVIIa.[7][8]
-
Plot the clotting times against the inhibitor concentrations to determine the concentration that doubles the clotting time, a common measure of anticoagulant activity.
Visualizing the Mechanism of Action
The following diagrams illustrate the Factor VIIa signaling pathway and the experimental workflow for its inhibition analysis.
Caption: Factor VIIa Signaling Pathway and Point of Inhibition.
References
- 1. Discovery of novel heterocyclic factor VIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel exosite on coagulation factor VIIa and its molecular interactions with a new class of peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tf7.org [tf7.org]
- 6. Factor VIIa (FVIIa) Chromogenic Activity Assay Kit | ABIN612646 [antibodies-online.com]
- 7. nodia.com [nodia.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Guide to Factor VIIa Inhibitors: Featuring Factor VII-IN-1 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Factor VII-IN-1, a representative direct Factor VIIa inhibitor, with other notable Factor VIIa pathway modulators. The information presented is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds based on available preclinical and clinical data.
Introduction to Factor VIIa Inhibition
Factor VIIa (FVIIa) is a serine protease that plays a critical role in the initiation of the extrinsic pathway of the coagulation cascade. Upon vessel injury, tissue factor (TF) is exposed to the bloodstream and forms a complex with FVIIa, leading to the activation of Factor X and subsequent thrombin generation, culminating in fibrin clot formation. Consequently, inhibitors of FVIIa are of significant interest for the development of novel anticoagulants and have also been explored for their potential in cancer therapy due to the role of the TF-FVIIa pathway in tumor progression.
Factor VIIa inhibitors can be broadly categorized into two main classes:
-
Direct Inhibitors: These molecules, typically small organic compounds, bind directly to the active site of FVIIa, preventing its interaction with substrates. This compound (PCI-27483) is a prime example of this class.
-
Indirect Inhibitors: These agents do not target FVIIa directly but instead modulate its activity by targeting other components of the coagulation pathway. A key example is the inhibition of Tissue Factor Pathway Inhibitor (TFPI), a natural inhibitor of the TF-FVIIa complex. By inhibiting TFPI, the activity of the TF-FVIIa complex is enhanced, which is a therapeutic strategy for bleeding disorders like hemophilia.
This guide will compare the following Factor VIIa pathway modulators:
-
This compound (PCI-27483): A direct, small-molecule inhibitor of Factor VIIa.
-
Concizumab: A humanized monoclonal antibody that indirectly enhances FVIIa activity by inhibiting TFPI.
-
Marzeptacog alfa (activated): A recombinant variant of FVIIa with enhanced activity.
-
Befovacimab (BAY 1093884): A human monoclonal antibody that inhibits TFPI.
Quantitative Comparison of Factor VIIa Inhibitors
The following tables summarize key quantitative data for the selected Factor VIIa inhibitors based on available preclinical and clinical studies.
Table 1: In Vitro Potency and Pharmacokinetics
| Inhibitor/Modulator | Class | Target | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Half-life |
| This compound (PCI-27483) | Small Molecule | Direct FVIIa | ~1 nM | Not Reported | ~2 hours (subcutaneous, mouse) |
| Concizumab | Monoclonal Antibody | Indirect (TFPI) | Not Applicable | Not Reported | Not Reported |
| Marzeptacog alfa (activated) | Recombinant FVIIa Variant | FVIIa Agonist | Not Applicable | Not Applicable | ~9.6 hours (subcutaneous) |
| Befovacimab (BAY 1093884) | Monoclonal Antibody | Indirect (TFPI) | Not Applicable | Not Reported | Not Reported |
Data for this compound (PCI-27483) is derived from preclinical studies. Half-life in humans may vary.
Table 2: Clinical Efficacy in Hemophilia (where applicable)
| Inhibitor/Modulator | Indication | Key Efficacy Endpoint | Result |
| Concizumab | Hemophilia A and B with inhibitors | Reduction in Annualized Bleeding Rate (ABR) | Statistically significant reduction in ABR |
| Marzeptacog alfa (activated) | Hemophilia A and B with inhibitors | Reduction in Annualized Bleeding Rate (ABR) | Significant reduction in ABR observed in Phase 2 trials |
| Befovacimab (BAY 1093884) | Hemophilia A and B with or without inhibitors | Reduction in Annualized Bleeding Rate (ABR) | Study terminated early due to thrombotic events |
This compound (PCI-27483) has primarily been investigated in oncology settings and data on its efficacy in hemophilia is not available.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the mechanisms of action of the compared Factor VIIa inhibitors.
Caption: The Extrinsic and Common Pathways of the Coagulation Cascade.
Caption: Mechanisms of Direct and Indirect Factor VIIa Pathway Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assessing the activity of Factor VIIa inhibitors.
In Vitro Factor VIIa Inhibition Assay (for Direct Inhibitors)
Objective: To determine the inhibitory potency (Ki or IC50) of a compound against purified human Factor VIIa.
Materials:
-
Purified human Factor VIIa
-
Soluble recombinant human Tissue Factor (sTF)
-
Chromogenic substrate for Factor Xa (e.g., S-2765)
-
Factor X
-
Assay buffer (e.g., HBS buffer containing Ca2+ and BSA)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the TF-FVIIa complex by incubating purified FVIIa with sTF in assay buffer at 37°C.
-
Serially dilute the test inhibitor in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the test inhibitor dilutions, the TF-FVIIa complex, and Factor X.
-
Incubate the mixture at 37°C for a defined period to allow for Factor Xa generation.
-
Add the chromogenic substrate for Factor Xa to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the Factor Xa activity.
-
Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Thrombin Generation Assay (TGA) (for Indirect Inhibitors)
Objective: To assess the effect of a TFPI inhibitor on thrombin generation in plasma.
Materials:
-
Platelet-poor plasma from healthy donors or hemophilia patients
-
Thrombin generation reagent kit (containing a trigger, e.g., low concentration of tissue factor, and a fluorogenic thrombin substrate)
-
Test inhibitor (e.g., Concizumab)
-
Fluorometer
Procedure:
-
Pre-incubate the plasma with various concentrations of the test inhibitor (e.g., Concizumab) or a vehicle control.
-
Add the thrombin generation trigger to initiate coagulation.
-
Immediately add the fluorogenic substrate.
-
Measure the fluorescence intensity over time in a fluorometer at 37°C.
-
Calculate the thrombin generation parameters, including lag time, peak thrombin, and endogenous thrombin potential (ETP), from the resulting fluorescence curve.
-
Compare the thrombin generation profiles in the presence and absence of the inhibitor to evaluate its procoagulant effect.
Caption: A Generalized Drug Discovery Workflow for Factor VIIa Inhibitors.
Discussion and Conclusion
The landscape of Factor VIIa pathway modulation is diverse, with both direct inhibitors and indirect modulators showing therapeutic promise in different indications.
This compound (PCI-27483) exemplifies the direct-acting small molecule approach. Its primary development focus has been in oncology, leveraging the role of the TF-FVIIa pathway in tumor growth and metastasis. Its anticoagulant properties are a secondary effect in this context.
In contrast, Concizumab and Befovacimab represent a novel strategy for treating hemophilia by targeting the natural anticoagulant TFPI. This approach aims to rebalance hemostasis by enhancing the activity of the existing coagulation factors. While Concizumab has shown promising results in reducing bleeding rates, the development of Befovacimab was halted due to thrombotic events, highlighting the critical need to carefully manage the therapeutic window when targeting natural anticoagulant pathways.
Marzeptacog alfa (activated) offers a different approach by providing a recombinant FVIIa with improved pharmacokinetic properties, allowing for subcutaneous administration and potentially improved prophylactic treatment of bleeding episodes in hemophilia patients with inhibitors.
For researchers in this field, the choice of a Factor VIIa modulator will depend heavily on the therapeutic application. For conditions requiring anticoagulation, direct inhibitors like this compound may be more appropriate. For bleeding disorders where enhancing coagulation is the goal, indirect modulators targeting TFPI or engineered FVIIa variants are the focus of current research and development.
This guide provides a snapshot of the current landscape. As research progresses, more detailed comparative data will become available, further refining our understanding of the therapeutic potential and risks associated with modulating the Factor VIIa pathway.
A Comparative Analysis of Factor VIIa and Warfarin in Thrombosis: A Duality of Action
In the landscape of thrombosis research, understanding the intricate balance of coagulation is paramount. While the ultimate goal is often to prevent or treat thrombotic events, a comprehensive understanding requires examining both pro-coagulant and anti-coagulant pathways. This guide provides a detailed comparison of two key players that represent this duality: recombinant activated Factor VII (Factor VIIa), a potent pro-coagulant, and warfarin, a widely used anticoagulant.
This comparison is tailored for researchers, scientists, and drug development professionals, offering insights into their opposing mechanisms of action, supported by experimental data and detailed methodologies. It is important to note that a direct comparison of a specific "Factor VII-IN-1" inhibitor with warfarin was not possible due to the absence of publicly available scientific literature on a compound with that designation. Therefore, this guide focuses on the well-characterized recombinant activated Factor VII (rFVIIa) to illustrate the pro-coagulant side of the Factor VII pathway, in stark contrast to the anticoagulant effects of warfarin.
Executive Summary
Factor VIIa and warfarin stand at opposite ends of the coagulation spectrum. Factor VIIa, a key initiator of the extrinsic coagulation cascade, promotes thrombus formation and is clinically used to manage bleeding disorders.[1][2] Conversely, warfarin, a vitamin K antagonist, inhibits the synthesis of several clotting factors, thereby preventing thrombus formation and is a cornerstone in the long-term prevention and treatment of thromboembolic events.[1][3][4][5] Their distinct mechanisms translate to different applications, efficacy endpoints, and safety profiles in the context of thrombosis models.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics, efficacy, and safety parameters of Factor VIIa and warfarin.
| Feature | Recombinant Activated Factor VII (rFVIIa) | Warfarin |
| Drug Class | Pro-coagulant, Biologic | Anticoagulant, Vitamin K Antagonist |
| Mechanism of Action | Binds to tissue factor at the site of vascular injury, activating Factor X and initiating the coagulation cascade to form a stable fibrin clot.[6][7][8] | Inhibits the vitamin K epoxide reductase complex 1 (VKORC1), preventing the synthesis of functional vitamin K-dependent clotting factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[1][3][4][9] |
| Primary Use in Thrombosis Context | Investigated for managing uncontrolled bleeding; potential for pro-thrombotic effects if used inappropriately.[6][10][11] | Prevention and treatment of venous thromboembolism, pulmonary embolism, and stroke in patients with atrial fibrillation or mechanical heart valves.[3][4][12] |
| Onset of Action | Rapid, within minutes.[13] | Slow, 24 to 72 hours for initial effect, with peak therapeutic effect in 5 to 7 days.[4] |
| Monitoring | Primarily clinical observation of hemostasis; specialized coagulation assays like thromboelastography may be used.[4] | International Normalized Ratio (INR) is the standard for monitoring therapeutic levels.[4][12] |
| Efficacy Parameter | Recombinant Activated Factor VII (rFVIIa) | Warfarin |
| Thrombus Formation | Promotes rapid and robust thrombus formation. | Inhibits and reduces the extent of thrombus formation. |
| Time to Occlusion in Thrombosis Models | Expected to significantly shorten the time to vessel occlusion. | Prolongs the time to or prevents vessel occlusion. |
| Thrombus Weight/Size in Thrombosis Models | Expected to increase thrombus weight and size. | Decreases thrombus weight and size. |
| Bleeding Time | Shortens bleeding time.[1] | Prolongs bleeding time. |
| Safety Parameter | Recombinant Activated Factor VII (rFVIIa) | Warfarin |
| Primary Safety Concern | Thromboembolic events (arterial and venous), particularly when used off-label.[10][11] | Bleeding (hemorrhage).[1] |
| Contraindications | History of thromboembolic disease, disseminated intravascular coagulation (DIC).[2] | Active bleeding, recent surgery, pregnancy (first trimester). |
| Reversal Agent | No specific reversal agent; management is supportive. | Vitamin K, prothrombin complex concentrates (PCCs), fresh frozen plasma (FFP). |
Signaling Pathways and Mechanisms of Action
Factor VIIa and the Initiation of Coagulation
Factor VIIa's primary role is to initiate coagulation via the extrinsic pathway upon vascular injury. This process is localized to the site of injury where tissue factor (TF) is exposed.
Caption: Factor VIIa initiates the extrinsic coagulation cascade.
Warfarin's Inhibition of Vitamin K-Dependent Clotting Factors
Warfarin exerts its anticoagulant effect by interfering with the vitamin K cycle in the liver, which is essential for the synthesis of functional clotting factors.
Caption: Warfarin inhibits the synthesis of active clotting factors.
Experimental Protocols in Thrombosis Models
A variety of animal models are utilized to study the effects of pro- and anti-coagulant therapies on thrombus formation. Below are detailed methodologies for common thrombosis models.
Ferric Chloride-Induced Thrombosis Model
This widely used model induces endothelial injury, leading to platelet adhesion and aggregation, and subsequent thrombus formation.
Caption: Workflow for the ferric chloride-induced thrombosis model.
Detailed Methodology:
-
Animal Preparation: Rodents (mice or rats) are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Procedure: The carotid artery or femoral vein is surgically exposed and isolated from surrounding tissues.
-
Drug Administration: The test compound (Factor VIIa or warfarin) or vehicle is administered intravenously, intraperitoneally, or orally at a predetermined time before injury.
-
Thrombosis Induction: A piece of filter paper saturated with a ferric chloride solution (typically 5-10%) is applied to the adventitial surface of the exposed blood vessel for a defined period (e.g., 3-5 minutes).
-
Monitoring: Blood flow through the vessel is monitored using a Doppler flow probe to determine the time to vessel occlusion.
-
Endpoint Analysis: After a set period, the thrombosed vessel segment is excised, and the thrombus is isolated and weighed. Histological analysis of the vessel and thrombus can also be performed.
Inferior Vena Cava (IVC) Ligation/Stenosis Model
This model simulates venous thrombosis, which is often associated with stasis of blood flow.
Detailed Methodology:
-
Animal Preparation: As described for the ferric chloride model.
-
Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava (IVC).
-
Drug Administration: The test compound or vehicle is administered.
-
Thrombosis Induction:
-
Ligation Model: The IVC is completely ligated with a suture, leading to blood stasis and subsequent thrombus formation.
-
Stenosis Model: A partial ligation of the IVC is performed around a needle of a specific gauge, which is then removed, creating a standardized stenosis that reduces blood flow and promotes thrombosis.
-
-
Endpoint Analysis: At a predetermined time point (e.g., 24-48 hours), the animal is euthanized, and the IVC is harvested. The thrombus is then excised and its weight and length are measured.
Conclusion
The comparison of recombinant activated Factor VII and warfarin provides a clear illustration of the opposing forces that govern hemostasis and thrombosis. While Factor VIIa acts as a potent initiator of coagulation, driving thrombus formation, warfarin systematically dismantles the coagulation cascade by inhibiting the production of key clotting factors. Understanding these distinct mechanisms is crucial for the development of novel antithrombotic and pro-hemostatic agents. The experimental models described provide robust platforms for evaluating the efficacy and safety of such compounds, ultimately contributing to the advancement of therapies for a range of thrombotic and bleeding disorders. Researchers are encouraged to select the most appropriate model based on the specific scientific question and the clinical context they aim to simulate.
References
- 1. Safety and efficacy of recombinant activated coagulation factor VII in congenital hemophilia with inhibitors in the home treatment setting: A review of clinical studies and registries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics and pharmacodynamics of recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and pharmacodynamics of single-dose and multiple-dose recombinant activated factor VII in patients with haemophilia A or B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factor VII Deficiency: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 6. Factor VII - Wikipedia [en.wikipedia.org]
- 7. Coagulation - Wikipedia [en.wikipedia.org]
- 8. Biochemical, molecular and clinical aspects of coagulation factor VII and its role in hemostasis and thrombosis | Haematologica [haematologica.org]
- 9. Safety of recombinant activated factor VII in randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results of the CONTROL trial: efficacy and safety of recombinant activated Factor VII in the management of refractory traumatic hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Recombinant activated clotting factor VII (rFVIIa) in the treatment of surgical and spontaneous bleeding episodes in hemophilic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Factor VII-IN-1 with Leading Direct Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticoagulant drug discovery, the selective inhibition of key nodes in the coagulation cascade remains a primary strategy. This guide provides a detailed, data-driven comparison of Factor VII-IN-1, a potent inhibitor of Factor VIIa (FVIIa), with established direct oral anticoagulants (DOACs) that target Factor Xa (Rivaroxaban, Apixaban) and Factor IIa (Thrombin; Dabigatran). This comparison is based on available in vitro data to objectively assess their relative potency and potential therapeutic profiles.
Mechanism of Action: Targeting the Initiation of Coagulation
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the extrinsic and intrinsic pathways, both converging on a common pathway.
-
This compound is an investigational inhibitor that targets Factor VIIa, the primary initiator of the extrinsic pathway. Upon vessel injury, tissue factor (TF) is exposed and forms a complex with FVIIa, which then activates Factor X and Factor IX, thereby initiating the coagulation cascade. By inhibiting FVIIa, this compound aims to prevent the initiation of coagulation at its earliest step.
-
Direct Oral Anticoagulants (DOACs) currently on the market target downstream factors in the common pathway.
-
Rivaroxaban and Apixaban are direct inhibitors of Factor Xa (FXa), a critical enzyme that converts prothrombin to thrombin.
-
Dabigatran is a direct inhibitor of thrombin (Factor IIa), the final key enzyme in the cascade that cleaves fibrinogen to form fibrin.
-
Quantitative Comparison of In Vitro Potency
The following table summarizes the available in vitro inhibitory activities of this compound and the comparator DOACs against their respective targets. It is important to note that a direct comparison of inhibitory concentrations is nuanced, as the target enzymes differ. However, this data provides a benchmark for their relative potency.
| Compound | Target | Parameter | Value (nM) |
| This compound | Factor VIIa | IC50 | 1100 |
| Rivaroxaban | Factor Xa | Ki | 0.4 |
| IC50 | 2.1 | ||
| Apixaban | Factor Xa | Ki | 0.08 |
| IC50 | 1.7 | ||
| Dabigatran | Thrombin | Ki | 4.5 |
| IC50 | 9.3 |
Note: IC50 and Ki values are dependent on assay conditions. The data presented here is compiled from various sources for comparative purposes.
Signaling Pathway and Experimental Workflow
To visualize the points of intervention and the general workflow for assessing anticoagulant activity, the following diagrams are provided.
Caption: Coagulation cascade showing the points of inhibition for this compound and DOACs.
Caption: General workflow for in vitro enzyme inhibition assays.
Detailed Experimental Protocols
Factor VIIa Inhibition Assay (for this compound)
This protocol is adapted from the general procedures described in patent WO2014201073A1, from which "this compound" is identified as "example 43".
-
Reagents:
-
Human Factor VIIa (recombinant)
-
Soluble Tissue Factor (sTF)
-
Spectrozyme fVIIa (chromogenic substrate)
-
Assay Buffer: HBS (HEPES Buffered Saline) containing 0.1% BSA and 5 mM CaCl₂.
-
-
Procedure:
-
A solution of human recombinant Factor VIIa and soluble Tissue Factor is prepared in the assay buffer.
-
The test compound, this compound, is serially diluted in DMSO and then further diluted in the assay buffer.
-
In a 96-well microplate, the Factor VIIa/sTF solution is incubated with the various concentrations of this compound for a specified period at room temperature to allow for inhibitor binding.
-
The chromogenic substrate, Spectrozyme fVIIa, is added to each well to initiate the enzymatic reaction.
-
The rate of substrate cleavage is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
The percent inhibition is calculated relative to a control containing no inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Factor Xa Inhibition Assay (for Rivaroxaban and Apixaban)
This is a generalized protocol based on common methodologies for assessing Factor Xa inhibitors.
-
Reagents:
-
Human Factor Xa (recombinant)
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay Buffer: Tris-HCl buffer containing NaCl, CaCl₂, and a carrier protein like BSA.
-
-
Procedure:
-
Human Factor Xa is prepared in the assay buffer.
-
Rivaroxaban or Apixaban is serially diluted in DMSO and then in the assay buffer.
-
In a 96-well microplate, Factor Xa is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of p-nitroaniline release from the substrate is measured by the change in absorbance at 405 nm.
-
Percent inhibition is calculated, and IC50/Ki values are determined from the dose-response curves.
-
Thrombin (Factor IIa) Inhibition Assay (for Dabigatran)
This is a generalized protocol for assessing direct thrombin inhibitors.
-
Reagents:
-
Human α-Thrombin
-
Chromogenic substrate for Thrombin (e.g., S-2238)
-
Assay Buffer: Similar to the Factor Xa assay buffer.
-
-
Procedure:
-
Human α-Thrombin is prepared in the assay buffer.
-
Dabigatran is serially diluted as described for the other compounds.
-
Thrombin is pre-incubated with various concentrations of Dabigatran in a 96-well microplate.
-
The chromogenic substrate is added to start the reaction.
-
The rate of substrate hydrolysis is monitored by measuring the absorbance at 405 nm.
-
IC50 and Ki values are calculated from the resulting dose-response data.
-
Conclusion
This compound represents an approach to anticoagulation that targets the initiation of the coagulation cascade, distinct from the currently marketed DOACs which act on the common pathway. Based on the available in vitro data, this compound is a potent inhibitor of its target, though its IC50 is in the micromolar range, whereas the established DOACs exhibit nanomolar potency against their respective targets. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential, efficacy, and safety profile of this compound, including its effects on global coagulation assays and in vivo models of thrombosis and hemostasis, to allow for a more comprehensive comparison with established direct oral anticoagulants.
Confirming the On-Target Effects of a Novel Factor VII Inhibitor (Factor VII-IN-1) Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of a novel Factor VII inhibitor, designated here as Factor VII-IN-1. Due to the absence of publicly available data for a compound with this specific name, this document serves as a practical guide, outlining the established methodologies and expected outcomes for such a molecule. The principles and protocols described are based on the current understanding of Factor VIIa inhibition and the use of knockout models in coagulation research.
Introduction to Factor VII and its Inhibition
Factor VII (FVII) is a vitamin K-dependent serine protease that plays a pivotal role in the initiation of the extrinsic pathway of blood coagulation.[1][2] Upon vascular injury, Tissue Factor (TF) is exposed to the bloodstream and binds to circulating FVII, leading to its activation to Factor VIIa (FVIIa).[1] The TF-FVIIa complex then activates Factor IX and Factor X, triggering a cascade of events that culminates in the formation of a fibrin clot.[2][3] Given its central role in initiating coagulation, FVIIa is a key target for anticoagulant therapies.[4] this compound is a hypothetical novel inhibitor designed to specifically target FVIIa, thereby preventing the initiation of the coagulation cascade.
Comparative Analysis of Factor VIIa Inhibitors
To evaluate the efficacy and specificity of this compound, its performance should be benchmarked against other known FVIIa inhibitors. The following table summarizes key performance indicators, with placeholder data for this compound and comparative data from representative existing inhibitors.
| Parameter | This compound (Hypothetical) | Recombinant FVIIa (rFVIIa) (Bypassing Agent) * | Tissue Factor Pathway Inhibitor (TFPI) (Endogenous Inhibitor) | Small Molecule Inhibitor (e.g., Compound X) |
| Target | Activated Factor VII (FVIIa) | N/A (is a procoagulant) | TF-FVIIa-FXa complex | Activated Factor VII (FVIIa) |
| Mechanism of Action | Direct competitive inhibition of FVIIa active site | Promotes coagulation by directly activating Factor X on platelets | Sequesters and inhibits the TF-FVIIa complex | Allosteric inhibition of FVIIa |
| In Vitro Potency (IC50) | To be determined | N/A | ~1 nM | To be determined |
| Effect on Prothrombin Time (PT) | Prolonged | Shortened | Prolonged | Prolonged |
| In Vivo Efficacy (Thrombosis Model) | Dose-dependent reduction in thrombus formation | Promotes hemostasis | Prevents thrombosis | Dose-dependent reduction in thrombus formation |
| Specificity | High for FVIIa over other serine proteases | Specific for activating Factor X | Specific for the TF-FVIIa-FXa complex | To be determined |
| Bleeding Risk | Expected, dose-dependent | Low when used appropriately | High if overexpressed | Expected, dose-dependent |
Note: rFVIIa is included not as an inhibitor but as a reference compound that has the opposite effect, providing a baseline for pro-coagulant activity.
Experimental Protocols for On-Target Validation
Confirmation of the on-target effects of this compound requires a series of in vitro and in vivo experiments, with knockout models being the gold standard for demonstrating specificity.
In Vitro Assays
-
FVIIa Enzymatic Activity Assay:
-
Principle: To determine the direct inhibitory effect of this compound on FVIIa enzymatic activity using a chromogenic substrate.
-
Protocol:
-
Recombinant human FVIIa is incubated with varying concentrations of this compound in a suitable buffer.
-
A chromogenic substrate for FVIIa (e.g., Spectrozyme® FVIIa) is added.
-
The rate of substrate cleavage is measured spectrophotometrically at 405 nm.
-
The IC50 value is calculated from the dose-response curve.
-
-
-
Prothrombin Time (PT) Assay:
-
Principle: To assess the effect of this compound on the extrinsic coagulation pathway in plasma.
-
Protocol:
-
Platelet-poor plasma from wild-type and FVII knockout mice is pre-incubated with varying concentrations of this compound.
-
Coagulation is initiated by the addition of thromboplastin (a source of Tissue Factor) and calcium.
-
The time to clot formation is measured using a coagulometer.
-
A dose-dependent prolongation of the PT in wild-type plasma and no effect in FVII knockout plasma would confirm on-target activity.
-
-
In Vivo Models
-
FeCl3-Induced Carotid Artery Thrombosis Model:
-
Principle: To evaluate the antithrombotic efficacy of this compound in an in vivo model of arterial thrombosis.
-
Protocol:
-
Wild-type and FVII knockout mice are anesthetized, and the carotid artery is exposed.
-
This compound or vehicle is administered intravenously.
-
A filter paper saturated with ferric chloride (FeCl3) is applied to the artery to induce endothelial injury and thrombus formation.
-
Blood flow is monitored using a Doppler flow probe to determine the time to vessel occlusion.
-
A significant delay or prevention of occlusion in wild-type mice treated with this compound and no additional effect in FVII knockout mice would demonstrate on-target efficacy.
-
-
-
Tail Bleeding Assay:
-
Principle: To assess the potential bleeding risk associated with this compound.
-
Protocol:
-
Wild-type mice are treated with varying doses of this compound.
-
A small segment of the distal tail is amputated.
-
The duration of bleeding and the total blood loss are measured.
-
A dose-dependent increase in bleeding time and blood loss would indicate the expected anticoagulant effect.
-
-
Visualizing the Experimental Workflow and Signaling Pathway
To clearly illustrate the experimental logic and the targeted biological pathway, the following diagrams are provided.
References
Independent Validation of Factor VII-IN-1's Anticoagulant Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation of the anticoagulant properties of Factor VII-IN-1, a potent inhibitor of Factor VII (FVII). Due to the limited publicly available data for this compound beyond its primary inhibitory activity, this document presents its known performance alongside a well-characterized small molecule Factor VIIa (FVIIa) inhibitor, PCI-27483, for comparative context. The experimental data and protocols provided for PCI-27483 serve as a representative example of the standard validation process for compounds of this class.
Executive Summary
This compound is a potent inhibitor of Factor VII, demonstrating an IC50 of 1.1 µM.[1] This positions it as a compound of interest for the development of novel anticoagulants. To contextualize its potential, this guide compares its in vitro activity with that of PCI-27483, a selective FVIIa inhibitor that has undergone more extensive preclinical and clinical evaluation.[2][3] PCI-27483 has demonstrated dose-dependent anticoagulant effects, including prolongation of prothrombin time (PT) and efficacy in in vivo thrombosis models.[2] This guide details the methodologies for the key experiments used to characterize such inhibitors, providing a framework for the evaluation of this compound and other emerging FVIIa antagonists.
Data Presentation: Comparative Anticoagulant Performance
The following table summarizes the available quantitative data for this compound and PCI-27483, offering a direct comparison of their anticoagulant efficacy.
| Parameter | This compound | PCI-27483 (CRA-027483) | Reference |
| Target | Factor VII (FVII) | Factor VIIa (FVIIa) | [1][4] |
| IC50 | 1.1 µM | Not explicitly stated in the same format, but potent inhibition is noted. | [1] |
| Prothrombin Time (PT) | Data not publicly available | Dose-dependent increase in PT observed in mice.[4] | [4] |
| In Vivo Efficacy | Data not publicly available | Dose-dependent inhibition of thrombus formation in a mouse model.[2] | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard in the field for assessing the anticoagulant properties of Factor VIIa inhibitors.
In Vitro FVIIa Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of FVIIa by 50%.
Principle: The activity of recombinant human FVIIa is measured in the presence of its cofactor, tissue factor, and a chromogenic substrate. The inhibitor's potency is determined by quantifying the reduction in the rate of substrate cleavage.
Materials:
-
Recombinant human Factor VIIa
-
Soluble recombinant human Tissue Factor (sTF)
-
Chromogenic substrate for Factor VIIa (e.g., Spectrozyme® fVIIa)
-
Assay buffer (e.g., HBS, pH 7.4, containing 5 mM CaCl2 and 0.1% BSA)
-
Test compound (this compound or other inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the FVIIa/sTF complex in the assay buffer.
-
Serially dilute the test compound in the assay buffer to create a range of concentrations.
-
Add the FVIIa/sTF complex to the wells of a 96-well plate.
-
Add the different concentrations of the test compound to the respective wells.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to FVIIa.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade, which are initiated by Factor VIIa.
Principle: The time it takes for plasma to clot is measured after the addition of a thromboplastin reagent (a combination of tissue factor and phospholipids) and calcium. An extension of the clotting time in the presence of an inhibitor indicates its anticoagulant effect.
Materials:
-
Citrated platelet-poor plasma (from human or animal models)
-
Thromboplastin reagent with calcium
-
Test compound
-
Coagulometer
Procedure:
-
Pre-warm the plasma samples and the thromboplastin reagent to 37°C.
-
Add a known concentration of the test compound to the plasma sample and incubate for a specified time.
-
Pipette the plasma sample (with or without the inhibitor) into a cuvette in the coagulometer.
-
Initiate the clotting reaction by adding the pre-warmed thromboplastin reagent.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.
-
Compare the clotting times of plasma with the inhibitor to the control (plasma with vehicle) to determine the extent of PT prolongation.
In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Arterial Thrombosis Model)
This animal model assesses the antithrombotic efficacy of a compound in a living organism.
Principle: A chemical injury is induced to an artery (e.g., the carotid artery in a mouse or rat) using ferric chloride, which triggers the formation of a thrombus. The ability of a pre-administered test compound to prevent or reduce the size of the thrombus is a measure of its in vivo antithrombotic activity.
Materials:
-
Anesthetized animal model (e.g., mouse, rat, or rabbit)
-
Ferric chloride solution (e.g., 10%)
-
Surgical instruments for exposing the artery
-
Flow probe and recording system to monitor blood flow
-
Test compound and vehicle control
Procedure:
-
Administer the test compound or vehicle to the animal via a suitable route (e.g., subcutaneous, intravenous, or oral).
-
After a specified time to allow for drug absorption and distribution, anesthetize the animal and surgically expose the carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Apply a filter paper saturated with ferric chloride solution to the surface of the artery for a few minutes to induce injury.
-
Monitor the blood flow continuously. The formation of a stable occlusive thrombus will result in the cessation of blood flow.
-
The time to occlusion and the overall vessel patency are recorded and compared between the treated and control groups to evaluate the efficacy of the inhibitor.
Mandatory Visualizations
Signaling Pathway of the Extrinsic Coagulation Cascade
Caption: The extrinsic pathway of blood coagulation initiated by tissue factor and the inhibitory action of this compound.
Experimental Workflow for In Vitro FVIIa Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a Factor VIIa inhibitor in vitro.
References
Safety Operating Guide
Navigating the Disposal of Factor VII-IN-1: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research chemical Factor VII-IN-1 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Core Principles of Chemical Waste Disposal
The responsible disposal of any laboratory chemical, including this compound, hinges on a thorough understanding of its properties and associated hazards. The first step for any researcher is to attempt to locate the Safety Data Sheet (SDS) provided by the manufacturer. If an SDS is not available, the compound should be treated as a hazardous substance.
General guidelines for the disposal of laboratory chemical waste emphasize the following:
-
Segregation: Never mix different types of chemical waste. Incompatible materials can react violently or produce toxic gases.[1][2] At a minimum, waste should be segregated into categories such as halogenated and non-halogenated solvents, acidic and basic solutions, and solid and liquid waste.[2][3]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[2][4] This is critical for safe handling and proper disposal by environmental health and safety (EHS) personnel.
-
Containment: Use appropriate, leak-proof containers that are compatible with the waste they are holding.[2][3] For instance, acids should not be stored in metal containers.[2] Containers should be kept closed except when adding waste.[3][4]
-
Storage: Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1][4] This area should be inspected regularly for any leaks or container degradation.
Procedural Steps for the Disposal of this compound
Given the lack of specific data for this compound, a cautious approach is mandatory. The following workflow provides a logical sequence of operations for its proper disposal.
Quantitative Data and Experimental Protocols
In the absence of specific experimental data for this compound, it is instructive to consider the general quantitative limits for hazardous waste accumulation in a laboratory setting. These are often mandated by regulatory bodies and institutional policies.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [4] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [4] |
| pH for Aqueous Waste Sewer Disposal | Between 5.0 and 12.5 (if non-hazardous) | [1] |
| Container Rinsing for Acute Hazardous Waste | Must be triple rinsed with a suitable solvent | [3][5] |
Experimental Protocol for Neutralization of Corrosive Waste (General Procedure):
For many common laboratory chemicals that are acidic or basic, a neutralization protocol can be employed to render them less hazardous before disposal. This should only be performed if the identity and properties of the chemical are well understood and the reaction does not produce toxic byproducts.
-
Preparation: Conduct the procedure in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution: If the waste is highly concentrated, slowly dilute it by adding it to a large volume of cold water, with stirring.
-
Neutralization: For acidic waste, slowly add a weak base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. For basic waste, slowly add a weak acid (e.g., citric acid) to achieve the same pH range.
-
Verification: Use pH paper or a calibrated pH meter to confirm that the waste has been neutralized.
-
Disposal: If institutional policy allows and the resulting solution contains no other hazardous materials, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water.[6] Otherwise, it should be collected as hazardous waste.
It is critical to emphasize that this is a general protocol and may not be suitable for this compound without a full understanding of its chemical reactivity.
Signaling Pathways and Logical Relationships
The decision-making process for chemical waste disposal can be visualized as a logical pathway. This diagram illustrates the key decision points and actions a researcher must take when faced with disposing of a chemical like this compound.
By following these established safety protocols and logical procedures, researchers can ensure the proper and safe disposal of this compound and other novel chemical compounds, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling Factor VII-IN-1
Disclaimer: No specific Safety Data Sheet (SDS) for Factor VII-IN-1 was found. This guide is based on general safety protocols for handling potent, novel small molecule inhibitors in a research setting. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is intended to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the unknown specific hazards of this compound, it should be treated as a potent compound. The following table summarizes the required PPE for handling this substance.[1][2][3]
| Protection Type | Minimum Requirement | Recommended for Higher Risk Operations * |
| Body Protection | Cotton or cotton/poly blend lab coat. | Fire-resistant lab coat if flammable solvents are used.[4] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields.[3][4] | Chemical splash goggles.[4] For splash hazards, a face shield worn over safety glasses or goggles is required.[1][3][4] |
| Hand Protection | Disposable nitrile gloves (double-gloving is recommended).[1][2] | Heavier duty, chemical-resistant gloves (e.g., neoprene) may be necessary depending on the solvent used.[5] |
| Respiratory Protection | Not generally required for handling small quantities in a certified chemical fume hood. | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if there is a risk of generating aerosols or dust outside of a fume hood.[2] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant shoe covers for large-scale operations or in case of spills. |
*Higher risk operations include handling large quantities, generating dust or aerosols, and procedures with a high potential for splashes.
Handling Procedures
All handling of this compound, especially of the solid compound, should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][6]
Caption: Logical flow for assessing risks associated with this compound.
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store this compound in a clearly labeled, sealed container. [5][7]* Keep in a cool, dry, and well-ventilated area, separate from incompatible materials. [8]* If the compound is light-sensitive, store it in a light-proof container.
-
For long-term storage, follow the manufacturer's or supplier's recommendations, if available.
Disposal: this compound and any materials contaminated with it should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a designated, labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated solid hazardous waste container. |
| Solutions of the Compound | Collect in a designated liquid hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate hazardous waste stream immediately after use. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. twu.edu [twu.edu]
- 6. wilcoprime.com [wilcoprime.com]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. nationallaboratorysales.com [nationallaboratorysales.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
